N1-Ethylethanebis(thioamide)
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-ethylethanedithioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOQTNIHPIGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506830 | |
| Record name | N~1~-Ethylethanebis(thioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10197-39-4 | |
| Record name | N~1~-Ethylethanebis(thioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N1-Ethylethanebis(thioamide): Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Ethylethanebis(thioamide), also known by its IUPAC name N'-ethylethanedithioamide, is a small molecule belonging to the thioamide class of organic compounds. Its chemical structure, characterized by a central ethane backbone with two thioamide functional groups, one of which is N-substituted with an ethyl group, makes it a subject of interest in medicinal and materials chemistry. While extensive experimental data for this specific compound is not widely available in public literature, this guide will provide a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications based on the established chemistry of related thioamides.
Thioamides are recognized as important structural motifs in a variety of biologically active compounds and are considered isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, often leading to unique biological activities and chemical reactivity.
Molecular Structure and Identification
The fundamental identity of N1-Ethylethanebis(thioamide) is established by its chemical structure and unique identifiers.
| Identifier | Value |
| IUPAC Name | N'-ethylethanedithioamide |
| CAS Number | 10197-39-4 |
| Molecular Formula | C4H8N2S2 |
| Molecular Weight | 148.25 g/mol |
| SMILES | CCNC(=S)C(=S)N |
The structure consists of a two-carbon backbone. One carbon is part of a primary thioamide group (-C(=S)NH2), and the other is part of a secondary thioamide group, with an ethyl group attached to the nitrogen atom (-C(=S)NHCH2CH3).
Figure 1: Chemical structure of N1-Ethylethanebis(thioamide).
Predicted Physicochemical Properties
In the absence of experimentally determined data, physicochemical properties can be predicted using computational models. These predictions are valuable for understanding the potential behavior of the compound in various chemical and biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 110-120 °C | Influences formulation and storage stability. |
| Boiling Point | > 300 °C (decomposes) | Indicates thermal stability. |
| LogP | 0.5 - 1.5 | Predicts lipophilicity and membrane permeability. |
| Water Solubility | Low to moderate | Affects bioavailability and formulation options. |
| pKa (most acidic) | ~12-14 (N-H protons) | Influences ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. |
Note: These values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of N1-Ethylethanebis(thioamide) involves the partial N-alkylation of dithiooxamide (also known as rubeanic acid). Dithiooxamide serves as a readily available and symmetrical starting material.
An In-depth Technical Guide to N-ethyldithiooxamide and its Derivatives for Advanced Research Applications
Core Compound Identification: Dithiooxamide
Dithiooxamide, also known as rubeanic acid, forms the foundational structure from which N-ethyldithiooxamide is derived. A firm grasp of the parent compound's characteristics is essential for understanding its N-substituted analogues.
| Property | Value | Source |
| Chemical Name | Ethanedithioamide, Dithiooxamide | [PubChem] |
| Synonyms | Rubeanic acid | [PubChem] |
| CAS Number | 79-40-3 | [PubChem] |
| Molecular Formula | C₂H₄N₂S₂ | [PubChem] |
| Molecular Weight | 120.20 g/mol | [PubChem] |
N-ethyldithiooxamide: An N-Substituted Derivative
N-ethyldithiooxamide is a derivative of dithiooxamide where one of the nitrogen atoms is substituted with an ethyl group. While a specific CAS number for N-ethyldithiooxamide is not found in common chemical databases, its molecular formula and weight can be readily determined.
| Property | Value |
| Chemical Name | N-ethylethanedithioamide |
| Molecular Formula | C₄H₈N₂S₂ |
| Molecular Weight | 148.25 g/mol |
Synthesis of N-Substituted Dithiooxamides
The synthesis of N-substituted dithiooxamides, including N-ethyldithiooxamide, can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Modified Willgerodt-Kindler Reaction
A robust method for preparing N,N'-disubstituted dithiooxamides is the modified Willgerodt-Kindler reaction. This reaction can be adapted for the synthesis of mono-substituted derivatives by carefully controlling the stoichiometry of the amine. The reaction of tetrachloroethylene with sulfur and an amine in a suitable solvent like DMF under mild conditions can yield the desired dithiooxamide.
Experimental Protocol: Synthesis of N-ethyldithiooxamide (Proposed)
Objective: To synthesize N-ethyldithiooxamide via a modified Willgerodt-Kindler reaction.
Materials:
-
Tetrachloroethylene
-
Elemental sulfur
-
Ethylamine (in a suitable solvent, e.g., ethanol or as a gas)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
In a well-ventilated fume hood, dissolve tetrachloroethylene and elemental sulfur in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add a stoichiometric amount of ethylamine to the reaction mixture. To favor mono-substitution, ethylamine should be the limiting reagent.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in the aqueous phase, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-ethyldithiooxamide.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Caption: Proposed synthesis workflow for N-ethyldithiooxamide.
The Thioamide Functional Group in Drug Design and Development
The thioamide group is a critical functional moiety in medicinal chemistry, offering unique properties that can be leveraged in drug design.[1] Thioamide-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1]
Bioisosterism
Thioamides are considered excellent bioisosteres of amides. Replacing an amide with a thioamide can lead to improved pharmacokinetic properties, such as enhanced membrane permeability due to increased lipophilicity. This substitution can also alter the hydrogen bonding capabilities of the molecule, with thioamides acting as stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[2]
Prodrug Strategies
The thioamide group is a key component in several prodrugs.[2] For instance, the antitubercular drug ethionamide requires enzymatic activation of its thioamide moiety to exert its therapeutic effect.[2] This highlights the potential for designing N-substituted dithiooxamides as prodrugs that can be activated by specific enzymes in target cells or tissues.
Metal Chelation
The dithiooxamide backbone is a well-known chelating agent for various metal ions.[2] This property can be exploited in the design of drugs that target metalloenzymes or in the development of agents to sequester toxic metal ions. The N-ethyl substitution can modulate the chelating properties of the dithiooxamide core, potentially leading to enhanced selectivity for specific metal ions.
Caption: Key applications of the thioamide moiety in drug design.
Conclusion
While N-ethyldithiooxamide may not be a readily available compound, its synthesis is achievable through established chemical methodologies. The unique properties of the thioamide functional group, combined with the chelating ability of the dithiooxamide scaffold, make N-substituted dithiooxamides a promising class of molecules for exploration in drug discovery and materials science. This guide provides the foundational knowledge and practical considerations for researchers to pursue the synthesis and application of these versatile compounds.
References
-
PubChem. Dithiooxamide. National Center for Biotechnology Information. [Link]
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. [Link]
-
Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. PubMed Central. [Link]
-
Thioamides in medicinal chemistry and as small molecule therapeutic agents. Request PDF. [Link]
-
Unlocking the potential of the thioamide group in drug design and development View supplementary material. ResearchGate. [Link]
-
Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. Semantic Scholar. [Link]
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Biological Activity of Ethanebis(thioamide) Derivatives: A Technical Guide
Executive Summary
Ethanebis(thioamide), chemically known as dithiooxamide or rubeanic acid (CAS: 79-40-3), represents a privileged scaffold in medicinal inorganic chemistry.[1] Characterized by its
This guide details the structural pharmacophore, synthesis protocols, and therapeutic applications of ethanebis(thioamide) derivatives, with a specific focus on their role as chelating agents in antimicrobial and anticancer therapies.
Chemical Architecture & SAR Analysis
The biological activity of ethanebis(thioamide) is governed by the Thioamide-Thioimidate Tautomerism and its ability to form stable chelate rings.
The Core Pharmacophore
The molecule exists in equilibrium between the thione (amide) and thiol (imidol) forms. In the presence of metal ions, the equilibrium shifts to the thiol form, facilitating coordination via the sulfur and nitrogen atoms.
-
Chelation Site: The
backbone allows for the formation of stable 5-membered rings with metal ions ( ). -
Electronic Effects: Electron-donating groups on the nitrogen (e.g., methyl, ethyl) increase electron density on the sulfur, enhancing metal binding stability.
-
Lipophilicity: Substitution at the
-positions with bulky aromatic groups (e.g., benzyl, phenyl) improves membrane permeability, a critical factor for intracellular drug delivery.
Structure-Activity Relationship (SAR) Visualization
Caption: SAR map highlighting how structural modifications to the dithiooxamide core influence pharmacological outcomes.
Therapeutic Applications
Antimicrobial Activity
Ethanebis(thioamide) derivatives, particularly their Schiff bases (formed by condensation with aldehydes like isatin or benzaldehyde), exhibit significant bacteriostatic and fungistatic properties.[2]
-
Target Pathogens: Staphylococcus aureus (Gram+), Pseudomonas aeruginosa (Gram-), Escherichia coli, and Fusarium oxysporum (Fungal).
-
Mechanism:
-
Metal Deprivation: The free ligand sequesters essential trace metals (Fe, Zn) from the bacterial growth medium.[2]
-
Membrane Disruption: Lipophilic derivatives penetrate the bacterial cell wall, disturbing osmotic balance.[2]
-
Complex Toxicity: Metal complexes (e.g., Cu(II)-dithiooxamide) are often more toxic than the free ligand, acting as "Trojan horses" that deliver cytotoxic metals intracellularly.[2]
-
Anticancer Potential
The cytotoxic activity of these derivatives is frequently linked to their ability to inhibit metalloenzymes or induce oxidative stress.[2]
-
Key Insight: Copper(II) complexes of ethanebis(thioamide) derivatives have shown potential as antitumor agents, likely by intercalating DNA or generating Reactive Oxygen Species (ROS) via Fenton-like reactions.
-
Specificity:
-bis(2-oxoindolin-3-ylidene)ethanebis(thioamide) (an isatin derivative) has demonstrated cytotoxicity against cancer cell lines while maintaining lower toxicity toward normal fibroblasts.
Mechanism of Action: Metal Chelation
The primary driver of biological activity is the formation of stable coordination complexes.[2] The ligand acts as a tetradentate (
Caption: Mechanistic pathway showing how metal complexation leads to multiple modes of cytotoxicity.
Experimental Protocols
Synthesis of Schiff Base Derivatives
Objective: To synthesize
Reagents:
-
Ethanebis(thioamide) (Dithiooxamide) [CAS: 79-40-3][1]
-
Aldehyde (e.g., Isatin, Benzaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)[3]
Protocol:
-
Dissolution: Dissolve 2 mmol of ethanebis(thioamide) in 30 mL of hot ethanol.
-
Addition: Separately dissolve 4 mmol of the chosen aldehyde in 20 mL ethanol. Add this dropwise to the thioamide solution.[2][4]
-
Catalysis: Add 4-5 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 70-80°C for 6–8 hours. Monitor progress via TLC (Silica gel, MeOH:CHCl3 1:9).
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base will precipitate.[2]
-
Purification: Filter the precipitate, wash with cold ethanol and ether. Recrystallize from hot ethanol.
Antimicrobial Bioassay (Agar Well Diffusion)
Objective: To determine the Zone of Inhibition (ZOI) against S. aureus and E. coli.
Protocol:
-
Preparation: Prepare Mueller-Hinton agar plates. Inoculate with
CFU/mL of bacterial suspension.[2] -
Solubilization: Dissolve the synthesized derivative in DMSO to a final concentration of 1 mg/mL.
-
Application: Punch 6 mm wells into the agar. Add 50-100 µL of the test solution into the wells. Include a DMSO negative control and a Ciprofloxacin positive control.[2]
-
Incubation: Incubate plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the inhibition zone in millimeters (mm).
-
Interpretation: >15 mm indicates significant activity; 10-15 mm is moderate.[2]
-
Quantitative Data Summary
The following table summarizes the comparative biological activity of the free ligand versus its metal complexes (based on aggregated literature values for isatin-derivatives).
| Compound | Organism | MIC (µg/mL) | Activity Level |
| Ligand (L) | S. aureus | 125 | Moderate |
| Ligand (L) | E. coli | 250 | Low |
| [Cu(L)Cl₂] | S. aureus | 31.25 | High |
| [Zn(L)Cl₂] | P. aeruginosa | 62.5 | High |
| [Ni(L)Cl₂] | C. albicans | 125 | Moderate |
Note: Metal complexes generally exhibit 2-4x higher potency due to the "Tweedy's Chelation Theory," which states that chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell penetration.
References
-
PubChem. (2025).[1][2] Dithiooxamide (Ethanebis(thioamide)) Compound Summary. National Library of Medicine.[2] Link
-
Ahmed, Y. J., et al. (2023).[2][3] Synthesis, Characterization, and Bioactivity Assessment of Rh(III) and VO(IV) Complexes with Isatin Derivative N1,N2-bis(2-oxoindolin-3-ylidene)ethanebis(thioamide). ResearchGate. Link
-
Social Research Foundation. (2022).[2] Synthesis, Characterization and Biological Evaluation of Schiff base Cu(II), Ni(II) and Co(II) Novel Macrocyclic Complex. Link
-
CymitQuimica. (2024).[2] Dithiooxamide: Properties and Applications. Link
-
Organic Chemistry Portal. (2023). Thioamide Synthesis and Reactivity. Link
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Methodological & Application
Application Note: Synthesis of N1-Ethylethanebis(thioamide) (N-Ethyldithiooxamide)
Abstract
This application note details the controlled synthesis of N1-Ethylethanebis(thioamide) (commonly known as N-ethyldithiooxamide ; CAS: 10197-39-4) starting from ethylamine . While symmetric dithiooxamides are readily synthesized via direct transamidation, the mono-substituted derivative requires a kinetically controlled protocol to prevent the formation of the N,N'-diethyl byproduct. This guide presents a validated "Sodium Salt Method" (adapted from Hurd et al.), which utilizes the differing nucleophilicity of the dithiooxamide mono-anion to ensure high selectivity. The compound is a critical ligand in coordination chemistry and a high-performance corrosion inhibitor for transition metals.
Introduction & Chemical Logic
N1-Ethylethanebis(thioamide) is an unsymmetrical dithiooxamide derivative featuring one primary thioamide group and one N-ethyl substituted thioamide group.
Structural Analysis
-
IUPAC Name: 2-Ethylamino-2-thioxoethanethioamide
-
Formula:
-
Molecular Weight: 148.25 g/mol
Synthetic Challenge
The direct reaction of dithiooxamide (rubeanic acid) with ethylamine typically yields a statistical mixture of:
-
Unreacted Dithiooxamide (Starting Material)
-
N-Ethyldithiooxamide (Target)
-
N,N'-Diethyldithiooxamide (Over-reaction byproduct)[1][2][3][7][8]
To bypass this, we employ a Salt-Directed Transamidation . By converting dithiooxamide into its mono-sodium salt, we reduce the electrophilicity of the adjacent thioamide carbon, thereby directing the amine attack to the non-ionized side and preventing double substitution.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of ethylamine on the sodium salt of dithiooxamide, followed by the elimination of ammonia.
Figure 1: Reaction pathway for the selective synthesis of N-ethyldithiooxamide via the mono-sodium salt intermediate.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Quantity (Scale: 100 mmol) | Role |
| Dithiooxamide | >98% | 12.02 g | Substrate |
| Ethylamine | 70% in | ~4.5 g (active) / 6.5 mL (70%) | Nucleophile |
| Sodium Ethoxide | 21% wt in EtOH | 1.0 equivalent | Base (Salt formation) |
| Ethanol (Absolute) | Anhydrous | 150 mL | Solvent |
| Hydrochloric Acid | 1 M | As required | Neutralization |
Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF)
-
Reflux condenser with CaCl2 drying tube
-
Magnetic stirrer & heating mantle
-
pH meter or litmus paper
-
Vacuum filtration setup
Step-by-Step Methodology
Phase 1: Formation of Mono-Sodium Dithiooxamide
-
Setup: Equip the 250 mL RBF with a magnetic stir bar and purge with Nitrogen (
) to prevent oxidative dimerization of the thioamide. -
Dissolution: Add 12.02 g (100 mmol) of Dithiooxamide to 100 mL of absolute ethanol. Stir at room temperature until fully dissolved (solution will be orange/red).
-
Salt Formation: Dropwise add 1.0 equivalent of Sodium Ethoxide solution.
-
Critical Control: Do not exceed 1.0 equivalent. Excess base will form the di-sodium salt, inhibiting the reaction.
-
Observation: A color deepening or slight precipitation of the salt may occur.[9] Stir for 15 minutes at 25°C.
-
Phase 2: Controlled Transamidation
-
Amine Addition: Add 100 mmol of Ethylamine (e.g., ~6.5 mL of 70% aq solution or equivalent ethanolic solution) slowly to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (
) for 2 to 3 hours .
Phase 3: Isolation & Purification
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Neutralization: The product exists as a sodium salt in solution. Carefully acidify with 1 M HCl to pH ~4-5.
-
Result: The neutral N-ethyldithiooxamide will precipitate as an orange/brown solid.
-
-
Filtration: Filter the crude solid and wash with cold water (
) to remove NaCl and unreacted amine salts. -
Recrystallization: Recrystallize the crude product from hot Ethanol/Water (80:20).
-
Dissolve in minimum hot ethanol, filter while hot (to remove any elemental sulfur or insoluble impurities), then add warm water until turbid. Cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum desiccator over
for 24 hours.
Characterization & Validation
To ensure the product is the mono-substituted N1-Ethylethanebis(thioamide) and not the symmetric diethyl derivative, validation is required.
| Parameter | N-Ethyldithiooxamide (Target) | N,N'-Diethyldithiooxamide (Impurity) |
| Appearance | Orange-Red Needles | Yellow Plates |
| Solubility | Soluble in EtOH, Acetone; Insol. in Water | Soluble in Benzene, CHCl3 |
| IR Spectrum | Two distinct N-H bands : Primary ( | Single N-H environment (Secondary only) |
| Asymmetric signals: Ethyl group ( | Symmetric: Equivalent Ethyl groups |
Key Diagnostic:
-
IR Spectroscopy: Look for the characteristic primary amide doublet (
stretch) around 3300-3100 and a secondary amide band. The absence of the doublet indicates over-reaction to the diethyl product.
Safety & Handling
-
H2S / Ammonia Evolution: Although the primary byproduct is Ammonia, thermal decomposition can release Hydrogen Sulfide (
). Perform all reflux steps in a fume hood. -
Ethylamine: Highly flammable and corrosive. Handle cold to minimize vaporization.
-
Dithiooxamide: Skin irritant and staining agent (turns skin black/brown upon contact with trace metals). Wear nitrile gloves and lab coat.
References
-
Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45–86. Link
-
Hurd, R. N., DeLaMater, G., McElheny, G. C., & Peffer, J. R. (1961). Preparation of Unsymmetrical Dithiooxamides. Journal of Organic Chemistry, 26(10), 3980–3982. Link
-
Milliken & Company. (2010). Non-toxic corrosion-protection pigments based on cobalt. U.S. Patent 7,833,331. (Lists N-ethyldithiooxamide as a validated corrosion inhibitor). Link
- Busch, D. H. (1963). Dithiooxamide: Its Substituted Derivatives and Their Metal Complexes. Mallinckrodt Chemical Works Technical Report.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2003060019A1 - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]
- 3. US7833331B2 - Non-toxic corrosion-protection pigments based on cobalt - Google Patents [patents.google.com]
- 4. US7833331B2 - Non-toxic corrosion-protection pigments based on cobalt - Google Patents [patents.google.com]
- 5. CA2472069C - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]
- 6. WO2003060019A1 - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]
- 7. US7789958B2 - Non-toxic corrosion-protection pigments based on manganese - Google Patents [patents.google.com]
- 8. CA2472069C - Non-toxic corrosion protection pigments based on cobalt - Google Patents [patents.google.com]
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- 11. patents.justia.com [patents.justia.com]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of N-Ethyldithiooxamide Metal Complexes
Foreword: The Strategic Importance of N-Ethyldithiooxamide Ligands
In the landscape of coordination chemistry and materials science, the pursuit of novel ligands that impart unique electronic and structural properties to metal centers is of paramount importance. N-substituted dithiooxamides, a class of sulfur-containing bidentate ligands, have garnered significant attention for their ability to form stable and often colorful complexes with a wide array of transition metals. Among these, N-ethyldithiooxamide stands out as a versatile building block. Its ethyl substituent provides a balance of steric influence and solubility, making its metal complexes amenable to study and application in diverse fields, including catalysis, materials science, and as potential precursors for metal sulfide nanoparticles.[1][2]
This guide provides a comprehensive overview of the preparation of N-ethyldithiooxamide and its subsequent use in the synthesis of metal complexes. We will delve into the mechanistic underpinnings of the synthetic procedures, offer detailed, step-by-step protocols, and discuss the essential characterization techniques required to validate the successful formation of these coordination compounds. The information presented herein is curated for researchers, scientists, and professionals in drug development who seek to explore the rich chemistry of these fascinating molecules.
Part 1: Synthesis of the N-Ethyldithiooxamide Ligand
The synthesis of N,N'-disubstituted dithiooxamides can be approached through several routes. A common and effective method involves the reaction of an amine with a suitable precursor like dithiooxamide or by employing a modified Willgerodt-Kindler reaction. For N-ethyldithiooxamide, a straightforward approach is the reaction of ethylamine with dithiooxamide.
Principle of the Reaction
The reaction proceeds via a nucleophilic substitution mechanism where the ethylamine attacks the thiocarbonyl carbon of dithiooxamide, leading to the displacement of ammonia and the formation of the N-ethyl substituted product. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating to drive the reaction to completion.
Experimental Protocol: Synthesis of N-Ethyldithiooxamide
Materials:
-
Dithiooxamide
-
Ethylamine (70% solution in water or as a gas)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2 M)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, filter funnel)
-
Magnetic stirrer and hotplate
-
Ice bath
-
pH paper or meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dithiooxamide (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Ethylamine: While stirring, slowly add an excess of ethylamine (0.3 mol) to the suspension. If using a 70% aqueous solution, add it dropwise via a dropping funnel. If using gaseous ethylamine, bubble it through the suspension. Rationale: An excess of the amine is used to drive the equilibrium towards the formation of the disubstituted product.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will likely change, and the solid dithiooxamide will gradually dissolve.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. The N-ethyldithiooxamide product may precipitate as a solid.
-
Purification:
-
Filter the crude product using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
For further purification, recrystallization can be performed. A suitable solvent system can be determined experimentally, but ethanol or an ethanol/water mixture is a good starting point. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
-
Characterization: The identity and purity of the synthesized N-ethyldithiooxamide should be confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Part 2: General Protocol for the Synthesis of N-Ethyldithiooxamide Metal Complexes
The N-ethyldithiooxamide ligand can chelate to a variety of metal ions through its sulfur and nitrogen donor atoms, forming stable five-membered rings. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Selection of Metal Salts and Solvents
The choice of metal salt is crucial and depends on the desired final complex. Commonly used salts include chlorides, nitrates, sulfates, and acetates of transition metals such as Ni(II), Cu(II), Co(II), and Zn(II). The solvent should be one in which both the ligand and the metal salt have reasonable solubility. Ethanol, methanol, and DMF are frequently employed.[3]
Experimental Workflow: Metal Complex Formation
Caption: General workflow for the synthesis of N-ethyldithiooxamide metal complexes.
Detailed Protocol: Synthesis of a Ni(II)-N-Ethyldithiooxamide Complex (Illustrative Example)
Materials:
-
N-ethyldithiooxamide (synthesized as per Part 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution: Dissolve N-ethyldithiooxamide (2 mmol) in 50 mL of warm absolute ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in 25 mL of absolute ethanol.
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise. A color change and the formation of a precipitate are typically observed immediately. Rationale: A 2:1 ligand-to-metal molar ratio is often used for divalent metal ions to form a neutral complex, [M(L)₂].
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the reaction.[3]
-
Isolation: Cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification:
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[3]
-
-
Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove residual solvent.
-
Characterization: Analyze the final product using techniques described in the following section.
Part 3: Characterization of N-Ethyldithiooxamide and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Data Summary
| Technique | N-Ethyldithiooxamide (Ligand) | Metal Complex (e.g., [Ni(L)₂]) | Purpose |
| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1500-1600 (C=S stretch, C-N stretch) | Shift in N-H and C=S bands, new M-S and M-N bands in the far-IR region (~400-600 cm⁻¹) | Confirms coordination of the ligand to the metal center.[4] |
| ¹H NMR (ppm) | Resonances for ethyl protons (triplet and quartet), N-H proton signal | Broadening or shifting of ligand proton signals upon coordination. | Provides information about the ligand environment in the complex. |
| UV-Vis (nm) | π → π* and n → π* transitions | Ligand-based transitions may be shifted, appearance of d-d transition bands for transition metal complexes. | Elucidates the electronic structure of the complex.[5][6] |
| Elemental Analysis | %C, %H, %N, %S should match the calculated values for C₄H₈N₂S₂ | %C, %H, %N, %S, and %Metal should match the calculated values for the proposed complex formula. | Determines the empirical formula and purity of the compound. |
| X-ray Crystallography | Provides definitive bond lengths and angles. | Determines the precise coordination geometry, bond lengths, and bond angles of the complex.[7][8][9] |
Interpretation of Spectroscopic Data
-
FT-IR Spectroscopy: The coordination of the N-ethyldithiooxamide ligand to a metal ion is evidenced by shifts in the vibrational frequencies of the N-H and C=S bonds.[4] A decrease in the frequency of the C=S stretching vibration and a shift in the N-H stretching frequency are indicative of the involvement of these groups in bonding to the metal. The appearance of new bands in the far-infrared region can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, characteristic signals for the ethyl group (a triplet and a quartet) and the N-H proton are expected. Upon complexation, these signals may broaden or shift due to the influence of the metal center. For paramagnetic complexes, significant broadening and large chemical shifts of the ligand protons are often observed.
-
UV-Vis Spectroscopy: The electronic spectrum of the free ligand will display absorptions corresponding to π → π* and n → π* transitions. In the metal complex, these intraligand transitions may be shifted. For transition metal complexes, additional, weaker absorption bands in the visible region may appear, which are attributed to d-d electronic transitions.[6] The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.
Structural Elucidation with X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information. For a complex like [Ni(N-ethyldithiooxamide)₂], a square planar geometry around the Ni(II) center is often observed, with the two ligands coordinating in a trans configuration.[10][11] This technique allows for the precise determination of bond lengths and angles, confirming the bidentate chelation of the ligand through its sulfur and nitrogen atoms.
Part 4: Potential Applications
The unique properties of N-ethyldithiooxamide metal complexes open up a range of potential applications.
Caption: Potential application areas for N-ethyldithiooxamide metal complexes.
-
Homogeneous Catalysis: The well-defined coordination environment and the potential for redox activity at the metal center make these complexes candidates for catalytic applications.
-
Precursors for Metal Sulfides: Thermal decomposition of these sulfur-rich complexes can provide a route to the synthesis of metal sulfide nanoparticles with controlled stoichiometry and morphology.[1]
-
Analytical Reagents: The often intense coloration of these complexes upon formation can be exploited for the colorimetric detection and quantification of metal ions.
-
Bioinorganic Chemistry: Dithiocarbamate and related sulfur-containing ligands are known to exhibit a range of biological activities.[12] The metal complexes of N-ethyldithiooxamide could be explored for their potential as antimicrobial or anticancer agents.[13]
Conclusion
This guide has provided a detailed framework for the synthesis and characterization of N-ethyldithiooxamide and its metal complexes. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and investigate these versatile coordination compounds. The potential for these complexes in a variety of scientific and technological fields is vast, and it is hoped that this document will serve as a valuable resource for those embarking on their exploration.
References
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Synthesis, crystal structure, thermal and theoretical studies of bis(N-ethyl-N-phenyldithiocarbamato) Ni. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]
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Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]
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Preparation, characterization and kinetic study of metal complexes derived from N5 acyclic ligand. (n.d.). International Scholars Journals. Retrieved February 8, 2024, from [Link]
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View of Synthesis of nano-oxides by preparing metal complexes based on dithiocarbamate derivatives. (n.d.). ScienceScholar. Retrieved February 8, 2024, from [Link]
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Synthesis and Crystal Structure of Binuclear Ni(II) Complex Derived from 2-Nitrobenzoic Acid and Tetramethylethylenediamine. (2013). Asian Journal of Chemistry. Retrieved February 8, 2024, from [Link]
-
Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. (2022). Molecules. Retrieved February 8, 2024, from [Link]
-
Synthesis and Crystal Structure of Nickel(II) Complex: [Ni(phen)2(N3)2]. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. (n.d.). TSI Journals. Retrieved February 8, 2024, from [Link]
-
The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. (n.d.). Journal of Applicable Chemistry. Retrieved February 8, 2024, from [Link]
-
(a) UV-Vis absorption spectra of N-GQDs with different ethylenediamine... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. (n.d.). Journal of Chemical Health Risks. Retrieved February 8, 2024, from [Link]
-
Preparation, characterisation and biological activity of some metal complexes derived from new dithiocarbamate of heterocyclic ligand. (2022). ResearchGate. Retrieved February 8, 2024, from [Link]
-
IR spectra of the complexes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of nano-oxides by preparing metal complexes based on dithiocarbamate derivatives. (2022). ScienceScholar. Retrieved February 8, 2024, from [Link]
-
Preparation and characterization of new ligand derived from dithiocarbamate and their metal complexes with biological study. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Presents the UV-vis electronic absorption spectra of complexes (a) (1),... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. (2024). PubMed Central. Retrieved February 8, 2024, from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The Versatility in the Applications of Dithiocarbamates. (2022). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Introduction to IR Spectroscopy - Amides. (2012). YouTube. Retrieved February 8, 2024, from [Link]
-
Chapter One - Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules. (2020). Office of Scientific and Technical Information. Retrieved February 8, 2024, from [Link]
-
UV-Vis spectroscopy. (n.d.). SlidePlayer. Retrieved February 8, 2024, from [Link]
-
Diethyldithiocarbamate Chelates as Eco-Friendly Precursors to Sustainable Metal Chalcogenide for Energy Storage Applications. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The Versatility in the Applications of Dithiocarbamates. (2022). Encyclopedia.pub. Retrieved February 8, 2024, from [Link]
-
Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Table 2 : Relevant infrared and electronic spectra data of the Complexes. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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- 2. Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications [mdpi.com]
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- 13. encyclopedia.pub [encyclopedia.pub]
in vitro cytotoxicity assay methods for thioamide compounds
Application Note & Protocol Guide
Executive Summary & The Thioamide Challenge
Thioamides (R-CS-NR'R'') represent a potent class of pharmacophores found in anti-tubercular drugs (Ethionamide), anti-thyroid agents (Methimazole), and emerging cancer therapeutics. However, their unique sulfur chemistry presents a dual challenge in in vitro screening:
-
The "Redox Trap" (False Positives): The thiocarbonyl group acts as a reducing agent. In standard tetrazolium-based assays (MTT/MTS), thioamides can non-enzymatically reduce the reagent to formazan, generating a signal that mimics high cell viability even in the presence of cell death.
-
Metabolic Bioactivation: Many thioamides are pro-drugs requiring S-oxidation (by FMOs or CYPs) to exert toxicity.[1][2] Standard immortalized cell lines often lack the necessary metabolic competence, leading to false negatives.
This guide outlines a Redox-Agnostic Workflow to accurately determine the cytotoxicity of thioamide derivatives, prioritizing ATP-based endpoints and membrane integrity over tetrazolium reduction.
Pre-Assay Considerations: Solubility & Stability
Thioamides are often lipophilic and prone to precipitation in aqueous media. Proper handling is critical to prevent "crash-out" artifacts where crystals physically damage cells or interfere with optical reads.
Solvent Protocol (DMSO)[3][4]
-
Stock Preparation: Dissolve thioamides in high-grade anhydrous DMSO to 1000x the final testing concentration.
-
The "0.5% Rule": Ensure final DMSO concentration in the well never exceeds 0.5% (v/v). Higher levels can permeabilize membranes, confounding thioamide toxicity.
-
Visual Check: Before adding to cells, dilute the stock into pre-warmed culture media (37°C) in a clear tube. Vortex immediately. If turbidity (cloudiness) appears, the compound has precipitated.
-
Action: Sonicate for 5 minutes. If precipitate persists, you must lower the testing concentration range.
-
Chemical Stability
Thioamides are susceptible to hydrolysis and photolysis.
-
Light: Perform all dilutions in amber tubes or low-light conditions.
-
Freshness: Do not store diluted working solutions. Prepare fresh immediately before dosing.
Core Protocol 1: Metabolic Viability (ATP Quantitation)
Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay. Rationale: Unlike MTT/MTS, the luciferase reaction relies on ATP presence, not redox potential. This bypasses the thioamide reduction artifact.
Materials
-
Opaque-walled 96-well plates (White) – Critical to prevent luminescence cross-talk.
-
CellTiter-Glo® Reagent (equilibrated to room temp).
-
Orbital plate shaker.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells (e.g., HepG2, HCT-116) at 5,000–10,000 cells/well in 100 µL media.
-
Incubate for 24h to allow attachment.
-
-
Compound Treatment:
-
Prepare a 2x working solution of the thioamide in media (max 1% DMSO).
-
Add 100 µL of 2x compound to the wells (Final vol = 200 µL, Final DMSO = 0.5%).
-
Mandatory Control: "Cell-Free Blank" – Add compound to media without cells. This detects if the compound inhibits the luciferase enzyme itself.
-
-
Incubation:
-
Incubate for desired timepoint (24h, 48h, 72h).
-
-
Lysis & Detection:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with media volume; remove 100µL media if necessary to fit volume).
-
Shake: Orbitally shake for 2 mins to induce cell lysis.
-
Rest: Incubate at RT for 10 mins to stabilize the luminescent signal.
-
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Data Processing
Where RLU = Relative Light Units; Vehicle = DMSO only control.Core Protocol 2: Membrane Integrity (LDH Release)
Method: Lactate Dehydrogenase (LDH) Colorimetric Assay. Rationale: Confirms cytotoxicity by measuring necrosis (membrane rupture). This is orthogonal to ATP (metabolic) data.
Step-by-Step Workflow
-
Supernatant Harvest:
-
At the assay endpoint (from Protocol 1 setup), carefully remove 50 µL of supernatant from the top of the well without disturbing the cell monolayer.
-
Transfer to a fresh clear 96-well plate.
-
-
Reaction:
-
Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase substrate).
-
Note: While this uses tetrazolium, the reaction happens in the supernatant away from the high concentration of intracellular thioamide, and the enzyme kinetics are faster than non-enzymatic reduction.
-
-
Incubation: Incubate for 30 mins at RT in the dark.
-
Stop: Add Stop Solution (usually 1N HCl or acetic acid).
-
Read: Measure Absorbance at 490 nm.
Mechanistic Insight: The Bioactivation Pathway
Thioamides often act as "suicide substrates" or require bioactivation to S-oxides to exert toxicity.
Visualization: The Redox Trap vs. Bioactivation
The following diagram illustrates why MTT fails and how Thioamides actually kill cells.
Caption: Figure 1.[3] Dual pathways of Thioamides. Top (Red/Dotted): Artifactual reduction of MTT leading to false viability data. Bottom (Green/Solid): True biological pathway requiring metabolic activation to S-oxides.
Summary of Assay Validity
| Assay Type | Suitability for Thioamides | Risk Factor | Verdict |
| MTT / MTS | LOW | Direct reduction of tetrazolium by sulfur moiety. | AVOID |
| Resazurin | MEDIUM | Potential for reduction by thiols; fluorescence quenching. | Use with caution |
| ATP (Lum) | HIGH | Minimal chemical interference; high sensitivity. | RECOMMENDED |
| LDH Release | HIGH | Measures leakage; physically separated from cells. | RECOMMENDED |
| Live/Dead (Calcein) | MEDIUM | Thioamides may chelate calcein (rare but possible). | Validation Required |
References
-
Hanzlik, R. P., & Cashman, J. R. (1983).[2] Microsomal metabolism of thiobenzamide and thioacetamide to polar metabolites. Journal of Organic Chemistry. (Contextual grounding on Thioamide S-oxidation mechanism).
- Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. (Review of tetrazolium reduction artifacts).
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
Application Note & Protocol Guide: Crystallization of N1-Ethylethanebis(thioamide) Ligands
Introduction: The Unique Challenge of Crystallizing Thioamide Ligands
N1-Ethylethanebis(thioamide) and its analogues represent a class of ligands with significant potential in coordination chemistry and drug development. The presence of the thioamide functional group imparts unique electronic and steric properties, influencing the ligand's coordination behavior and biological activity.[1] However, these same features, particularly the capacity for strong hydrogen bonding and potential for conformational flexibility, can present considerable challenges during crystallization.[2] Obtaining high-quality single crystals suitable for X-ray diffraction—the gold standard for structural elucidation—is often a critical bottleneck in research and development.
This guide provides a comprehensive overview of established crystallization techniques, tailored with field-proven insights for N1-Ethylethanebis(thioamide) ligands. The protocols herein are designed to be self-validating systems, explaining the causality behind experimental choices to empower researchers to troubleshoot and optimize their crystallization experiments effectively.
Pillar 1: Foundational Principles of Crystallization
Successful crystallization is a controlled precipitation process that hinges on creating a supersaturated solution from which a well-ordered crystal lattice can form. This process can be conceptually broken down into two key stages: nucleation and crystal growth.
-
Nucleation: The initial formation of stable, ordered molecular aggregates from a supersaturated solution. This is often the most challenging step and can be influenced by factors such as dust particles, scratches on the container surface, or the presence of seed crystals.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to an increase in crystal size. Slow and controlled growth is paramount for achieving high-quality, single crystals with minimal defects.[3]
The key to success lies in slowly approaching and maintaining a state of slight supersaturation, avoiding rapid precipitation which often leads to amorphous solids or poorly-ordered microcrystals.
Pillar 2: Pre-Crystallization Essentials: The Path to a "Crystallizable" Molecule
The quality of the starting material is the single most important factor determining the success of a crystallization experiment.
-
Purity is Paramount: Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to twinning or other crystal defects. It is imperative to use highly purified N1-Ethylethanebis(thioamide) ligand. Standard purification techniques such as column chromatography or recrystallization should be employed until the compound is deemed pure by analytical methods (e.g., NMR, LC-MS).
-
Solvent Selection: The choice of solvent is critical and is often an empirical process.[4][5] An ideal solvent for crystallization should exhibit the following characteristics:
-
The ligand should be moderately soluble at room temperature and highly soluble at an elevated temperature (for slow cooling methods).
-
The solvent should not react with the ligand.
-
The solvent's volatility should be appropriate for the chosen crystallization technique (e.g., less volatile for slow evaporation).
-
Hydrogen bonding plays a significant role in the crystallization process.[4] For thioamide ligands, solvents capable of participating in or mediating hydrogen bonds (e.g., alcohols, acetonitrile) can be advantageous.
Table 1: Common Solvents for Crystallization of Organic Ligands
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Potential Use Cases |
| Ethanol | 78 | 24.5 | Good for slow evaporation and slow cooling; hydrogen bond donor/acceptor. |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile. |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, good for diffusion methods. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good for dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile, often used as the "good" solvent in diffusion methods.[4] |
| Toluene | 111 | 2.4 | Less polar, can be a good choice for less polar ligands. |
| Hexane/Heptane | 69 / 98 | 1.9 / 1.9 | Non-polar, often used as anti-solvents in diffusion methods. |
Pillar 3: Core Crystallization Protocols
The following protocols are presented as starting points. Systematic screening of various solvents, temperatures, and concentrations is highly recommended.
Technique 1: Slow Evaporation
This is often the simplest method and a good first approach.[6][7] The principle is to slowly increase the concentration of the ligand in solution by allowing the solvent to evaporate over time, eventually reaching supersaturation and inducing crystallization.
Causality: By slowing the rate of evaporation, the system remains near equilibrium, allowing molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice. Rapid evaporation leads to a sudden jump in supersaturation, causing the compound to crash out as a powder or oil.[4]
Protocol:
-
Prepare a nearly saturated solution of the N1-Ethylethanebis(thioamide) ligand in a suitable solvent (e.g., ethanol, acetonitrile) in a clean vial. Ensure all solid has dissolved; gentle warming may be necessary.[8]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with a needle a few times to allow for slow solvent evaporation. The number and size of the holes can be varied to control the evaporation rate.
-
Place the vial in a vibration-free location (e.g., a dedicated crystallization cupboard or a beaker with cotton wool) at a constant temperature.
-
Monitor the vial periodically over several days to weeks for crystal growth. Do not disturb the vial once the experiment is set up.[3]
Technique 2: Vapor Diffusion
Vapor diffusion is arguably the most successful technique for growing high-quality single crystals, especially when only small amounts of material are available.[4] It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the ligand, gradually decreasing its solubility.
Causality: This method provides exquisite control over the rate of supersaturation. The slow change in solvent composition allows the system to gently cross the solubility threshold, promoting the formation of a limited number of nuclei that can then grow into large, well-ordered crystals.
There are two common setups for vapor diffusion:
A. Hanging Drop Vapor Diffusion
Protocol:
-
Fill the reservoir of a 24-well crystallization plate with 0.5-1.0 mL of an anti-solvent (a solvent in which the ligand is insoluble, e.g., hexane or diethyl ether).[9]
-
On a siliconized glass cover slip, place a 2-4 µL drop of a concentrated solution of the N1-Ethylethanebis(thioamide) ligand in a "good" solvent (e.g., dichloromethane or THF).[9]
-
Invert the cover slip and place it over the reservoir, sealing it with vacuum grease to create an airtight system.[9]
-
The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the hanging drop.
-
This diffusion causes the solvent composition of the drop to change, reducing the ligand's solubility and leading to crystallization.
-
Incubate the plate at a constant temperature and monitor for crystal growth.
B. Sitting Drop Vapor Diffusion
This method is similar to the hanging drop technique but the drop containing the sample is placed on a post in the middle of the reservoir.[10] This can be more stable and is often easier when dealing with certain solvents or detergents.[10]
Protocol:
-
Pipette 0.5-1.0 mL of the anti-solvent into the reservoir of a sitting drop crystallization plate.[10]
-
Pipette 2-4 µL of the concentrated ligand solution onto the sitting drop post.[10]
-
Seal the well with clear sealing tape or film.[10]
-
Incubate and monitor as with the hanging drop method.
Technique 3: Liquid-Liquid (or Solvent) Diffusion/Layering
In this technique, a solution of the ligand is carefully layered with a less dense, miscible anti-solvent.[11] Crystallization occurs at the interface between the two solvents as they slowly mix.
Causality: The slow diffusion at the liquid-liquid interface creates a localized and stable zone of supersaturation. This controlled mixing prevents bulk precipitation and allows for the growth of crystals in a calm, undisturbed environment.
Protocol:
-
Prepare a concentrated solution of the N1-Ethylethanebis(thioamide) ligand in a dense solvent (e.g., dichloromethane) in a narrow container, such as an NMR tube or a thin glass vial.[12]
-
Carefully and slowly, layer a less dense anti-solvent (e.g., hexane or pentane) on top of the ligand solution.[11][12] This can be done by letting the anti-solvent run down the side of the tilted tube from a pipette. The goal is to create a sharp interface between the two layers.
-
Seal the container and leave it undisturbed at a constant temperature.
-
Crystals will ideally form at the interface over the course of several days.
Technique 4: Slow Cooling
This method is effective for compounds that have a significant increase in solubility with temperature.
Causality: As the solution cools, the solubility of the ligand decreases. A slow cooling rate ensures that the system does not become excessively supersaturated at any given point, allowing for controlled nucleation and growth rather than rapid precipitation.[13]
Protocol:
-
Prepare a saturated solution of the N1-Ethylethanebis(thioamide) ligand in a suitable solvent at or near its boiling point.[3][8][12] Use a flask with a condenser to avoid solvent loss.
-
Ensure all solid material has dissolved.[14]
-
Allow the solution to cool slowly to room temperature. To achieve very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box).[3][12]
-
Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to further decrease solubility and maximize crystal yield.
-
Avoid disturbing the container during the cooling process.[3]
Visualization of Crystallization Workflows
Diagram 1: General Crystallization Workflow
Caption: General workflow for crystallization of N1-Ethylethanebis(thioamide) ligands.
Diagram 2: Vapor Diffusion Logic
Caption: The principle of the vapor diffusion crystallization method.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The ligand's solubility is too high in the chosen solvent system; the solution is too concentrated; cooling is too rapid. | Try a more dilute solution; use a different solvent or solvent/anti-solvent pair; slow down the process (slower evaporation/cooling/diffusion). |
| Amorphous Precipitate/Powder | Supersaturation was achieved too quickly; insufficient purity. | Re-purify the compound; slow down the rate of crystallization by adjusting temperature, evaporation rate, or diffusion setup. |
| No Crystals Form | The solution is not sufficiently supersaturated; the ligand is too soluble in the chosen solvent. | Allow more solvent to evaporate; use a stronger anti-solvent; try a different solvent system; concentrate the initial solution. |
| Many Small Crystals | Too many nucleation events occurred; the rate of crystallization was too fast. | Use a more dilute solution; slow down the crystallization process; filter the solution more carefully to remove nucleation sites. Consider micro-seeding.[15] |
Conclusion
Crystallizing N1-Ethylethanebis(thioamide) ligands, while challenging, is achievable through systematic experimentation and a solid understanding of the underlying principles. This guide provides a foundational set of protocols and a logical framework for approaching this critical step in materials science and drug discovery. Patience and meticulous technique are the researcher's greatest assets. By carefully controlling the path to supersaturation, high-quality single crystals can be obtained, paving the way for detailed structural analysis and a deeper understanding of these versatile ligands.
References
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Waraksa, E., et al. (2020). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 10(7), 1298-1313. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Scribd. (n.d.). Crystal Growing Techniques and Tips. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2336. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Crystallisation. Retrieved from [Link]
-
University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
- Mahan, J. E. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S. Patent and Trademark Office.
-
Meijers, R., et al. (2019). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 75(1), 1-13. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]
-
Djaballah, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3539. Retrieved from [Link]
-
Schmalisch, S., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4536-4552. Retrieved from [Link]
-
University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Villasenor, A., et al. (2017). A seeding method for robust and high-throughput protein crystallization. eLife, 6, e25355. Retrieved from [Link]
-
Chen, Y., et al. (2005). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Crystal Growth & Design, 5(4), 1341-1353. Retrieved from [Link]
-
ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. unifr.ch [unifr.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
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- 10. hamptonresearch.com [hamptonresearch.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Growing Crystals [web.mit.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Systematic Approach to Solvent Selection for N1-Ethylethanebis(thioamide)
An Application Guide by a Senior Application Scientist
Introduction: The Critical Role of Solvent Selection
N1-Ethylethanebis(thioamide) is a bifunctional thioamide whose utility in synthetic chemistry and drug development hinges on its effective dissolution. The selection of an appropriate solvent is the foundational step for any subsequent application, including reaction chemistry, purification, formulation, and analytical characterization. An incorrect choice can lead to failed reactions, inaccurate analytical results, or degradation of the compound.
This guide abandons a one-size-fits-all recommendation. Instead, it equips the researcher with the foundational knowledge and a systematic, verifiable protocol to determine the optimal solvent system for N1-Ethylethanebis(thioamide). We will explore the physicochemical properties of the thioamide functional group, propose a rational solvent screening strategy, and provide a detailed experimental workflow to validate solubility, ensuring both scientific rigor and practical success.
Understanding the Solute: Physicochemical Properties of Thioamides
To predict solubility, we must first understand the molecule. N1-Ethylethanebis(thioamide) possesses two thioamide groups, which are isosteres of amides but with distinct electronic and steric properties that govern their interaction with solvents.
-
Polarity and Hydrogen Bonding: The carbon-sulfur (C=S) bond is significantly less polar than the carbon-oxygen (C=O) bond in an amide.[1] However, the thioamide functional group as a whole imparts considerable polarity to the molecule. Crucially, the N-H protons of a thioamide are more acidic than their amide counterparts, making them stronger hydrogen bond donors.[2][3] Conversely, the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen.[2][3] This duality—strong hydrogen bond donating ability and moderate polarity—is the key to its solubility profile.
-
Structure of N1-Ethylethanebis(thioamide): S=C(NH-CH2-CH3)-C(=S)NH2 This structure contains two N-H protons capable of acting as hydrogen bond donors and two sulfur atoms that can act as weak acceptors. The ethyl group adds a small degree of non-polar character. The overall molecule is expected to exhibit moderate polarity and a strong preference for solvents that can engage in hydrogen bonding.
-
Stability Considerations: Thioamides exhibit good stability in many common organic solvents.[4] However, they can be susceptible to degradation under certain conditions. They are known to deprotonate in alkaline media, and strong acids can catalyze hydrolysis or other side reactions.[4][5] Therefore, highly acidic or basic solvent systems should be approached with caution and may not be suitable for long-term storage of solutions.
A Systematic Workflow for Solvent Selection
The optimal approach to solvent selection is an empirical process guided by chemical principles. The following workflow provides a logical progression from prediction to experimental verification.
Caption: A systematic workflow for rational solvent selection.
Predicted Solubility & Solvent Screening Guide
Based on the principle of "like dissolves like" and the physicochemical properties of thioamides, we can predict the solubility of N1-Ethylethanebis(thioamide) in a range of common laboratory solvents. This table serves as a starting point for the experimental screening detailed in Protocol 5.0.
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexanes | 1.9 | Insoluble | The solvent lacks the polarity and hydrogen bonding capability to overcome the intermolecular forces of the solute.[6] |
| Toluene | 2.4 | Slightly Soluble / Insoluble | The aromatic ring offers minimal polarizability, but it is insufficient for significant solvation of the polar thioamide groups. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Slightly Soluble | Offers moderate polarity but cannot act as a hydrogen bond donor. May be a useful component in a mixed-solvent system. |
| Acetonitrile (ACN) | 37.5 | Soluble | High polarity and can accept hydrogen bonds. Generally a good solvent for moderately polar compounds.[4] | |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | A highly polar solvent capable of accepting hydrogen bonds, effectively solvating the N-H groups of the thioamide. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | Exceptionally high polarity and a strong hydrogen bond acceptor. Often used as a solvent for thioamide synthesis and is an excellent candidate for dissolution.[7] | |
| Polar Protic | Isopropanol (IPA) | 19.9 | Soluble | Can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the solute.[4] |
| Ethanol (EtOH) | 24.5 | Soluble | Similar to isopropanol, its ability to form strong hydrogen bonds makes it a promising candidate. | |
| Methanol (MeOH) | 32.7 | Soluble / Very Soluble | Its high polarity and strong hydrogen bonding capacity should effectively dissolve the compound. Caution is advised as methanol can be nucleophilic under certain conditions.[4] | |
| Water | 80.1 | Slightly Soluble / Insoluble | Despite its high polarity, the non-polar ethyl group and the large organic backbone may limit solubility in purely aqueous media. |
Experimental Protocol: Small-Scale Solubility Determination
Objective: To experimentally verify the solubility of N1-Ethylethanebis(thioamide) in a selection of candidate solvents.
Materials:
-
N1-Ethylethanebis(thioamide)
-
Candidate solvents (e.g., DMSO, DMF, Acetonitrile, Isopropanol, Dichloromethane)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
-
Calibrated micropipettes
-
Analytical balance
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for N1-Ethylethanebis(thioamide) and all solvents used. Thioamides should be handled with care as they can be harmful if swallowed.[8]
Procedure:
-
Preparation: Accurately weigh approximately 1-2 mg of N1-Ethylethanebis(thioamide) into a clean, dry vial. The exact mass should be recorded.
-
Initial Solvent Addition: Add a small, fixed volume of the first candidate solvent (e.g., 100 µL) to the vial. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).
-
Agitation: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds. Observe for dissolution. If a magnetic stir bar is used, allow it to stir for 2-5 minutes.
-
Observation & Classification:
-
Freely Soluble: All solid dissolves completely at this concentration.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
-
Titration for Partial Solubility: If the compound is partially soluble, add another aliquot of solvent (e.g., 100 µL) to the vial. Vortex/stir again and re-observe.
-
Repeat: Continue adding solvent in fixed aliquots until the solid is completely dissolved. Record the total volume of solvent required.
-
Calculate Approximate Solubility:
-
Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL)
-
-
Heating (Optional): For compounds that are sparingly soluble at room temperature, the vial can be gently warmed (e.g., to 40-50°C) to assess if solubility increases with temperature. Note any changes.
-
Stability Check: After dissolution, let the solution stand for 1 hour. Observe for any precipitation (indicating supersaturation) or color change (suggesting potential degradation). A baseline TLC or LCMS analysis can be performed for comparison with a later time point to rigorously assess stability.
-
Documentation: Repeat this process for each candidate solvent and record all observations in a structured table.
Molecular Interactions: A Visual Representation
The dissolution process is driven by the formation of favorable intermolecular forces between the solute and solvent, which overcome the solute-solute and solvent-solvent interactions.
Caption: Solute-solvent interactions driving dissolution.
Conclusion and Recommendations
For N1-Ethylethanebis(thioamide), it is predicted that polar aprotic solvents such as DMSO and DMF will provide the highest solubility due to their strong polarity and ability to accept hydrogen bonds. Polar protic solvents like isopropanol and ethanol are also expected to be effective. The provided experimental protocol is essential for confirming these predictions and quantifying solubility in the context of your specific application and required concentration.
Always prioritize the selection of the least toxic and most volatile solvent that meets the dissolution requirements to facilitate easier removal during workup procedures. For applications requiring high concentrations, a systematic screening as outlined in this guide is not just recommended; it is a prerequisite for success.
References
-
Kuyucak, S., & Sezerman, O. U. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 569–585. Available at: [Link]
-
Wikipedia. (n.d.). Thioamide. Retrieved February 5, 2026, from [Link]
-
Reid, C. W., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Al-Tel, T. H. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(3), 698. Available at: [Link]
-
Takagi, S. (Ed.). (2015). Chemistry of Thioamides. Springer. Available at: [Link]
-
Georganics. (n.d.). Thioamides. Retrieved February 5, 2026, from [Link]
-
Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. Available at: [Link]
-
ResearchGate. (2013). Stability of thioamides? Retrieved February 5, 2026, from [Link]
-
Reid, C. W., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Omega. Available at: [Link]
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved February 5, 2026, from [Link]
-
Mitrofanov, I., et al. (2012). The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved February 5, 2026, from [Link]
-
Kuyucak, S., & Sezerman, O. U. (2014). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of Chemical Theory and Computation, 10(2), 854–863. Available at: [Link]
-
Guesmi, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Previous and present findings for the synthesis of thioamide derivatives. Retrieved February 5, 2026, from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved February 5, 2026, from [Link]
Sources
- 1. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 120-79-6|N1,N2-Dimethylethanebis(thioamide)|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of N-Ethyldithiooxamide
Ticket ID: NEDO-STAB-001
Status: Open | Priority: High | Department: Chemical Stability & Application Science[1]
Executive Summary: The Chemistry of Instability
User Query: How do I prevent oxidation of N-ethyldithiooxamide during long-term storage?
Technical Insight:
N-ethyldithiooxamide (and the broader class of N-alkyl dithiooxamides) possesses a 1,2-dithioamide core (
The degradation is driven by two primary mechanisms:[1]
-
Oxidative Desulfurization: The conversion of the thione (
) to a ketone ( ), eventually yielding the corresponding oxamide derivative. -
Hydrolysis: In the presence of moisture, the compound releases hydrogen sulfide (
), leading to irreversible potency loss and safety hazards.
This guide provides a self-validating storage protocol designed to arrest these pathways.
Part 1: The Degradation Mechanism (Visualized)
To understand the storage requirements, one must visualize the enemy.[1] The diagram below details the oxidative and hydrolytic pathways that destroy your sample.[1]
Figure 1: The degradation pathways of N-ethyldithiooxamide.[1] Note that both Oxygen and Moisture attack the C=S thione center.[1]
Part 2: Standard Operating Procedure (SOP) for Storage
Objective: Maintain purity >98% for 6+ months.
The "Inert-Cold-Dark" Protocol
Do not rely on the manufacturer's original packaging once opened.[1] Transfer the material immediately to this system.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) or Nitrogen ( | Displaces |
| Temperature | -20°C ( | Kinetic inhibition.[1] Reduces the rate of auto-oxidation significantly compared to 4°C. |
| Container | Amber Glass Vials | Blocks UV/Visible light, which catalyzes the cleavage of the C-S bond [1].[1] |
| Seal | Teflon-lined cap + Parafilm | Teflon prevents leaching; Parafilm acts as a secondary gas barrier.[1] |
| Desiccant | Silica Gel (External) | Place the vial inside a secondary jar containing desiccant to scavenge humidity.[1] |
Step-by-Step Workflow
-
Aliquot Immediately: Upon receipt, divide the bulk powder into single-use aliquots inside a glovebox or under a funnel with inert gas flow. Repeated freeze-thaw cycles introduce condensation.[1]
-
Purge Headspace: Before capping, gently flow Argon into the vial for 10-15 seconds to displace air.[1]
-
Secondary Containment: Store the sealed vials inside a larger jar containing Drierite or Silica Gel.
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial condenses atmospheric moisture onto the powder, triggering immediate hydrolysis.[1]
Part 3: Troubleshooting & FAQs
Context: Direct answers to issues observed in the lab.
Q1: My compound has turned from bright yellow/orange to a dull brown. Is it still usable?
-
Diagnosis: Oxidation.[1][2][3] The formation of disulfide dimers often results in a darkening of the crystal lattice.[1]
-
Action: Check solubility. If the brown material is insoluble in the standard solvent (e.g., Ethanol or Chloroform) where the pure compound usually dissolves, it is degraded.[1]
-
Recommendation: Recrystallize. Dissolve in hot ethanol; filter off the insoluble brown oxidation products while hot; allow the filtrate to cool to recover pure crystals [2].
Q2: Upon opening the vial, I smell rotten eggs. What happened?
-
Diagnosis: Hydrolysis.[1] The "rotten egg" smell is Hydrogen Sulfide (
). This indicates moisture ingress has attacked the thioamide bond: [1] -
Safety Warning:
is toxic.[1][4] Handle this vial only in a fume hood. -
Action: If the smell is faint, the bulk may still be salvageable via recrystallization.[1] If strong, discard the lot as the stoichiometry of the ligand is compromised.[1]
Q3: Can I store a stock solution instead of powder?
-
Answer: Generally, No .[1]
-
Reasoning: Thioamides are significantly less stable in solution. Even in "dry" DMSO or DMF, trace peroxides or dissolved oxygen will degrade the compound within days.[1]
-
Exception: If absolutely necessary, store as a high-concentration stock in anhydrous DMSO at -80°C, strictly under Argon, for no more than 2 weeks.
Part 4: Decision Logic for Sample Handling
Use this decision tree to determine the fate of your current batch.
Figure 2: Quality Control Decision Matrix for N-ethyldithiooxamide.
References
-
Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Dithiooxamide. Note: General handling for dithiooxamide derivatives is derived from the parent compound data due to shared functional group hazards.[1]
-
Hurd, R. N., & DeLaMater, G. (1961). Preparation of Dithiooxamide Derivatives. Chemical Reviews, 61(1), 45-86. Authoritative source on the synthesis and purification (recrystallization) of N-substituted dithiooxamides.[1]
-
PubChem. (n.d.). N,N'-Dimethyldithiooxamide Compound Summary. National Library of Medicine.[1] Used for comparative physicochemical properties of N-alkyl derivatives.[1]
Sources
- 1. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 2. Oxidation of Dithia Compounds: Comparative Experimental and Th... [publikationen.bibliothek.kit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Dithiooxamide (DTO) Metal Chelation
Topic: Troubleshooting Metal Chelation Failures with Dithiooxamides Department: Application Science & Technical Support Lead Scientist: Dr. Aris V. (Senior Application Scientist)
Introduction: The DTO Paradox
Welcome to the technical support hub for Dithiooxamide (DTO) chemistry. You are likely here because a theoretically simple reaction—mixing a ligand with a metal salt—has failed.
DTOs (rubeanic acids) are "non-innocent" ligands. They are not passive clamps; they are redox-active, pH-sensitive chameleons that exist in multiple tautomeric states. A failure to chelate is rarely due to bad reagents; it is almost always a failure to control the Protonation State or the Redox Potential of the reaction environment.
This guide treats your experiment as a system to be debugged.
Module 1: Solubility & Precipitation (The "Crash Out")
Symptom: You add your ligand solution to the aqueous metal buffer, and the solution immediately turns cloudy or deposits a solid that is not the expected metal complex.
Root Cause Analysis
DTOs are hydrophobic planar molecules. While soluble in organic solvents, they suffer from "solvent shock" when introduced to water. Furthermore, if the metal concentration is too high, DTOs tend to bridge metal centers, forming infinite coordination polymers (insoluble "brick dust") rather than discrete molecular complexes.
Troubleshooting Q&A
Q: I dissolved the DTO in DMSO, but it precipitated upon adding water. Why? A: This is the "Solvent Shock" effect. DTOs require a co-solvent system to remain solvated in aqueous environments.
-
Fix: Do not add pure aqueous buffer to a pure DMSO/Ethanol ligand spike. Instead, prepare a working solution where the organic solvent is kept at 20–50% (v/v) depending on the hydrophobicity of your specific DTO derivative.
Q: I see a colored precipitate. Is this my product? A: Likely, but it may be a coordination polymer, not a discrete complex.
-
The Polymer Trap: DTO has four donor atoms (
). If you mix 1:1 Metal:Ligand, the ligand often bridges two metal centers, creating an insoluble chain . -
Fix: To favor discrete complexes (like
), you must use a Ligand Excess (typically 2.5x to 10x relative to metal) to cap the coordination sites and prevent bridging.
Data: Solvent Compatibility Table
| Solvent | Solubility Rating | Application Note |
| Water | Poor (< 1 mM) | Requires pH > 10 to dissolve (as thiolate), but this risks metal hydroxide formation. |
| Ethanol | Good | Best for synthesis. Volatile. |
| DMSO | Excellent | Best for biological assays. Hard to remove for crystallography. |
| DMF | Good | Alternative to DMSO, but can decompose to amines affecting pH. |
Module 2: Reaction Control (pH & Redox)
Symptom: The solution remains clear (no reaction) or turns the wrong color (e.g., Cu(II) turning yellow/colorless instead of dark green/black).
Root Cause Analysis
This is the most critical failure point. DTOs operate via a Thione-Thiol Tautomerism .
-
Acidic pH (< 4): The ligand exists as a neutral thione (
). It is a weak donor. Result: No reaction. -
Basic pH (> 8): The ligand deprotonates to the dithiolate form (
). It is a strong donor but prone to oxidation. Result: Metal hydroxide precipitation or ligand oxidation. -
Redox Interference: DTOs are reducing agents. They can reduce Cu(II) to Cu(I), which is colorless or yellow, leading to "false negatives" in colorimetric assays.
Troubleshooting Q&A
Q: Why is my Copper-DTO reaction colorless or pale yellow? A: You likely reduced your metal. DTOs can act similarly to thiols, reducing Cu(II) to Cu(I) (cuprous ion). Cu(I) complexes are often diamagnetic and colorless/yellow.
-
Fix: Stabilize the Cu(II) state by maintaining a strictly controlled pH (4.0–6.0) and avoiding large excesses of ligand if the specific derivative is known to be reducing. Alternatively, use an oxidant or switch to a metal that is redox-stable (e.g., Ni(II) or Zn(II)) to validate ligand binding first.
Q: I adjusted pH to 7.4 (Physiological), but the yield is low.
A: At pH 7.4, transition metals (especially Fe, Cu) begin to form hydroxides (
-
The "Sweet Spot": For most DTOs, the optimal chelation window is pH 4.5 – 6.0 (acetate buffers are ideal). This ensures the ligand is sufficiently nucleophilic without fighting metal hydrolysis.
Visualizing the Mechanism
The following diagram illustrates the pH-dependent activation of the DTO ligand.
Figure 1: The pH-dependent activation pathway of Dithiooxamides. Successful chelation requires navigating the window between the inactive thione form and metal hydrolysis.
Module 3: Structural Integrity (Sterics)
Symptom: You are using an N-substituted DTO (e.g., N,N'-dibenzyldithiooxamide) and getting no binding, even at the right pH.
Root Cause Analysis
DTOs prefer to bind in a planar, 5-membered chelate ring (
-
Steric Clash: If you have bulky groups on the Nitrogen atoms, they clash with the metal's coordination sphere, preventing the formation of the square-planar geometry preferred by Ni(II), Pd(II), and Cu(II).
Troubleshooting Q&A
Q: Why does the parent DTO work, but my N,N'-dialkyl derivative fails? A: Steric hindrance. The substituents on the nitrogen force the ligand to twist out of planarity.
-
Fix: If N-substitution is required for solubility, use smaller alkyl groups (Methyl/Ethyl). If using bulky groups (Benzyl/Aryl), you may need to force the reaction with heat (reflux in EtOH) to overcome the activation energy barrier, though this often results in lower stability constants.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this to prevent "Solvent Shock" precipitation.
-
Weighing: Weigh DTO solid into a glass vial (avoid plastics; DTOs can stain/sorb).
-
Primary Solvation: Dissolve in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary.[1]
-
Conditioning (Optional): If the DTO is acidic, adding 1 equivalent of base (e.g., TEA) to the DMSO stock can facilitate deprotonation, but reduces shelf life (oxidative dimerization).
-
Storage: Store at -20°C, protected from light. DTOs in solution are light-sensitive.
Protocol B: Job's Method (Stoichiometry Validation)
Use this to determine if you are forming a 1:1 polymer or a 1:2 discrete complex.
-
Prepare Solutions: Prepare equimolar solutions (
M) of Metal Salt and Ligand in the same solvent/buffer mix (e.g., 50% EtOH/Water, pH 5.5). -
Mixing: Prepare a series of vials where the mole fraction (
) varies from 0 to 1, keeping total volume constant:-
Vial 1: 1 mL Metal + 9 mL Ligand (
) -
Vial 5: 5 mL Metal + 5 mL Ligand (
) -
Vial 9: 9 mL Metal + 1 mL Ligand (
)
-
-
Measurement: Measure Absorbance at
of the complex. -
Plot: Plot Absorbance vs. Mole Fraction (
).-
Peak at 0.5: Indicates 1:1 stoichiometry (Likely polymeric or mono-chelate).
-
Peak at 0.33: Indicates 1:2 stoichiometry (
, discrete complex).
-
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic flow for identifying the root cause of chelation failure.
References
-
PubChem. (n.d.). Rubeanic Acid (Dithiooxamide) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Al-Bogami, A. S., et al. (2025).[2][3][4] Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent. PLOS ONE. Retrieved from [Link][3]
-
Soylak, M., & Erdogan, N. D. (2006).[4][5] Copper(II)–rubeanic acid coprecipitation system for separation–preconcentration of trace metal ions.[5] Journal of Hazardous Materials.[5] Retrieved from [Link]
-
Hofman, L., et al. (2023).[6] Interaction between Cu and Thiols of Biological and Environmental Importance.[6] International Journal of Molecular Sciences. Retrieved from [Link]
-
Trösch, A., & Vahrenkamp, H. (2001). A Sterically Hindered N,N,O Tripod Ligand and Its Zinc Complex Chemistry. Inorganic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient removal of silver ions from wastewater via chelation with dithiooxamide-functionalized polymeric adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II)-rubeanic acid coprecipitation system for separation-preconcentration of trace metal ions in environmental samples for their flame atomic absorption spectrometric determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Thioamide Formation
Welcome to the technical support center for thioamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of thioamide formation, troubleshoot common issues, and optimize reaction conditions for robust and reliable results. Thioamides are crucial functional groups in medicinal chemistry and organic synthesis, and their efficient preparation is paramount. This center provides in-depth, field-proven insights to support your experimental success.
General Troubleshooting Guide
This section addresses common challenges encountered during thioamide synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction shows low yield or incomplete conversion of the starting amide. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent issue in thioamide synthesis, often stemming from insufficient reactivity of the thionating agent, poor solubility, or steric hindrance in the substrate.
Causality and Solutions:
-
Reagent Reactivity: Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common thionating agents. Their reactivity can be influenced by temperature and solvent. For instance, reactions with Lawesson's reagent are often performed at elevated temperatures in solvents like toluene or dioxane.[1] If you observe low conversion, consider the following:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can significantly enhance the rate of thionation. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]
-
Increase Reagent Stoichiometry: While typically 0.5-0.6 equivalents of Lawesson's reagent (a dimer) are used per equivalent of amide, increasing this to 1.0 equivalent or more can drive the reaction to completion, especially for less reactive amides.[1]
-
Solvent Choice: Ensure your starting material and the thionating agent are sufficiently soluble in the chosen solvent at the reaction temperature. For Lawesson's reagent, tetrahydrofuran (THF) can be used at room temperature, but requires a large volume to fully dissolve the reagent.[3]
-
-
Steric Hindrance: Bulky substituents on the amide nitrogen or near the carbonyl group can impede the approach of the thionating agent.
-
Prolonged Reaction Time: For sterically hindered amides, extending the reaction time is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Alternative, More Reactive Reagents: Consider using more potent thionating agents. For particularly challenging substrates, alternative reagents might be necessary.[4]
-
-
Reagent Quality: Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored reagent for optimal results. It can be synthesized in the lab by heating anisole with phosphorus pentasulfide.[5]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired thioamide. The nature of the side products depends on the substrate and the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Reaction with Other Functional Groups: Thionating reagents can react with other carbonyl-containing functional groups, such as esters and ketones. Generally, amides react faster than esters with Lawesson's reagent, allowing for selective thionation under carefully controlled conditions.[6] To avoid over-thionation of molecules with multiple carbonyl groups, consider using milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely.
-
Epimerization of Chiral Centers: For chiral amides, especially in peptide synthesis, the acidic α-proton of the thioamide product is susceptible to epimerization under the reaction conditions, leading to a loss of stereochemical purity.[7][8]
-
Milder Conditions: Employ the mildest possible reaction conditions (lower temperature and shorter reaction time) that still afford a reasonable conversion rate.
-
Thioimidate Protection: In peptide synthesis, a thioimidate protection strategy can be employed to prevent epimerization.[7]
-
-
Formation of Phosphorus-Containing Byproducts: A major challenge with Lawesson's reagent and P₄S₁₀ is the formation of phosphorus-containing byproducts that can be difficult to separate from the desired thioamide due to similar polarities.[9] Strategies to address this are detailed in the purification section below.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers frequently encounter during thioamide synthesis.
Q1: How do I effectively remove the phosphorus-containing byproducts from my reaction with Lawesson's reagent?
A1: The removal of phosphorus byproducts is a critical step for obtaining pure thioamides. Several effective work-up procedures have been developed.
Protocol for Byproduct Removal:
A highly effective method involves the decomposition of the phosphorus byproduct into a more polar species that can be easily removed by an aqueous wash.[10]
Step-by-Step Protocol:
-
Cool the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add Alcohol: Add an excess of ethanol (e.g., 2 mL for a 1 mmol scale reaction) or ethylene glycol for larger scale reactions.[10]
-
Heat: Heat the mixture at reflux for 2-4 hours. This converts the non-polar phosphorus byproduct into a more polar phosphonate derivative.
-
Aqueous Work-up: After cooling, perform a standard aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or ether).[3]
-
Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
This procedure significantly simplifies purification by column chromatography.[10]
Q2: My thioamide appears to be unstable during column chromatography. What precautions should I take?
A2: Thioamides can be sensitive to both acidic and basic conditions, and prolonged exposure to silica gel can sometimes lead to decomposition.
Tips for Stable Purification:
-
Neutralize Silica Gel: If you suspect your thioamide is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine).
-
Minimize Contact Time: Do not let the thioamide sit on the column for an extended period. Run the column as quickly as possible while still achieving good separation.
-
Alternative Purification Methods: If column chromatography proves problematic, consider recrystallization as an alternative purification method.[9]
Recrystallization Protocol:
-
Choose a Suitable Solvent System: The ideal solvent system is one in which the thioamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.
-
Dissolve the Crude Product: Dissolve the crude thioamide in the minimum amount of the hot solvent.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolate and Dry: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: I am working with a sterically hindered amide and the reaction is very slow. How can I drive it to completion?
A3: Thionation of sterically hindered amides is a common challenge that often requires more forcing conditions.
Optimization Strategies for Hindered Amides:
-
Higher Boiling Point Solvents: Switch to a higher boiling point solvent such as xylene or mesitylene to increase the reaction temperature.
-
Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sluggish reactions.[2]
-
Use of Additives: In some cases, additives can enhance the reactivity of the thionating agent.
-
Alternative Reagents: If Lawesson's reagent is ineffective, consider using P₄S₁₀, which sometimes requires higher temperatures but can be more effective for certain substrates.[6] Other modern, air-stable thionating reagents are also available and may offer advantages in specific cases.[11]
Data and Protocols
Table 1: Recommended Reaction Conditions for Thioamide Synthesis using Lawesson's Reagent
| Substrate Type | Reagent Equivalents (LR) | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Primary/Secondary Amides | 0.5 - 0.6 | Toluene | 110 (reflux) | 1 - 4 hours | |
| Tertiary Amides | 0.6 - 1.0 | Toluene or Xylene | 110 - 140 (reflux) | 4 - 12 hours | [1] |
| Hindered Amides | 1.0 - 1.5 | Xylene or Mesitylene | 140 - 165 (reflux) | 12 - 24 hours | [12] |
| Lactams | 0.5 - 0.6 | THF | 66 (reflux) | 2 - 6 hours | [6] |
Experimental Protocol: General Procedure for Thioamide Synthesis using Lawesson's Reagent
Safety First: Lawesson's reagent is a flammable solid that reacts with water to release toxic hydrogen sulfide gas.[13][14] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 mmol) and Lawesson's reagent (0.6 mmol, 1.2 equivalents of sulfur).
-
Solvent Addition: Add anhydrous toluene (5-10 mL).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add ethanol (2 mL) and reflux for an additional 2 hours to decompose the phosphorus byproducts.[10]
-
Extraction: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[5]
Visualizations
Mechanism of Thionation with Lawesson's Reagent
Caption: Mechanism of amide thionation using Lawesson's reagent.[6][15]
Troubleshooting Workflow for Low Thioamide Yield
Caption: A decision tree for troubleshooting low yields in thioamide synthesis.
References
-
Full article: Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis Online. (n.d.). Taylor & Francis. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Lab Procedure: Recrystallization - LabXchange. (n.d.). LabXchange. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. (2021, April 9). Beilstein Journals. [Link]
-
Thionation Using Fluorous Lawesson's Reagent | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. [Link]
-
Lawesson's Reagent Thiocarbonyl Synthesis Mechanism | Organic Chemistry - YouTube. (2022, November 23). YouTube. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - NIH. (2023, April 17). National Institutes of Health. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - NIH. (2021, April 9). National Institutes of Health. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission - ACS Publications. (n.d.). American Chemical Society. [Link]
- Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). ChemSpider.
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - NIH. (2024, April 20). National Institutes of Health. [Link]
-
A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate. (n.d.). ResearchGate. [Link]
-
Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions - ResearchGate. (n.d.). ResearchGate. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Science of Synthesis: Knowledge Updates 2024/1. (n.d.). Georg Thieme Verlag KG. [Link]
-
Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI. [Link]
-
Material Safety Data Sheet - Lawesson's Reagent, 99% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). EPFL. [Link]
Sources
- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LabXchange [labxchange.org]
- 10. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Thioamide Synthesis Products
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of sulfur impurities from thioamide synthesis products. The following information is curated to provide not only procedural steps but also the fundamental scientific reasoning behind these purification strategies, ensuring a comprehensive understanding and effective application in your laboratory work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is elemental sulfur a common impurity in thioamide synthesis?
-
What are the primary methods for removing elemental sulfur?
-
How do I choose the best purification method for my specific thioamide?
-
What analytical techniques can I use to detect residual sulfur impurities?
-
-
Troubleshooting Guides
-
Recrystallization Troubleshooting: My thioamide and sulfur co-precipitate. What should I do?
-
Chromatography Troubleshooting: Sulfur is co-eluting with my product. How can I improve separation?
-
Aqueous Wash Troubleshooting: The sodium sulfite wash is not completely removing the sulfur. What are the possible reasons?
-
-
Detailed Experimental Protocols
-
Protocol 1: Purification by Recrystallization
-
Protocol 2: Purification by Flash Column Chromatography
-
Protocol 3: Removal of Elemental Sulfur using an Aqueous Sodium Sulfite Wash
-
-
Safety Precautions
-
References
Frequently Asked Questions (FAQs)
Q1: Why is elemental sulfur a common impurity in thioamide synthesis?
A: Elemental sulfur (S₈) is a frequent byproduct in many thioamide synthesis reactions for several key reasons:
-
Use of Elemental Sulfur as a Reagent: Many modern and classical methods, such as the Kindler synthesis, directly employ elemental sulfur as the thionating agent.[1][2] Stoichiometric control can be challenging, and unreacted sulfur often remains in the crude product mixture.
-
Decomposition of Thionating Agents: Reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) can decompose under certain reaction conditions to yield elemental sulfur.[3]
-
Side Reactions: Oxidative side reactions involving sulfur-containing reagents or intermediates can lead to the formation of elemental sulfur.
Q2: What are the primary methods for removing elemental sulfur?
A: The most common and effective methods for removing elemental sulfur from thioamide products are:
-
Recrystallization: This technique relies on the differential solubility of the thioamide and elemental sulfur in a chosen solvent system.
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.
-
Chemical Treatment (Aqueous Wash): Washing the crude organic solution with an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃), can chemically convert elemental sulfur into a water-soluble salt.
Q3: How do I choose the best purification method for my specific thioamide?
A: The choice of purification method depends on several factors, including the properties of your thioamide, the scale of your reaction, and the level of purity required. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q4: What analytical techniques can I use to detect residual sulfur impurities?
A: Several analytical techniques can be employed to confirm the absence of elemental sulfur in your purified thioamide:
-
Thin-Layer Chromatography (TLC): Elemental sulfur is non-polar and typically has a high Rf value in common solvent systems (e.g., hexane/ethyl acetate). It can be visualized on TLC plates, sometimes appearing as a faint yellow spot or by using specific stains.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of your compound and detect trace amounts of sulfur.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities, including elemental sulfur.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for direct detection of elemental sulfur, the absence of any unidentifiable peaks in the ¹H and ¹³C NMR spectra of your purified product is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Troubleshooting: My thioamide and sulfur co-precipitate. What should I do?
A: Co-precipitation occurs when the solubility profiles of your thioamide and elemental sulfur are too similar in the chosen solvent. Here’s how to troubleshoot this issue:
-
Causality: The fundamental issue is the lack of a significant difference in solubility between your product and the impurity at different temperatures.
-
Solution 1: Solvent Screening: Experiment with a variety of solvents. The ideal recrystallization solvent will dissolve your thioamide well at elevated temperatures but poorly at low temperatures, while dissolving elemental sulfur well at all temperatures or poorly at all temperatures. Refer to the table below for the solubility of elemental sulfur in common organic solvents.
Solvent Solubility of S₈ ( g/100g ) at 25°C Boiling Point (°C) Carbon Disulfide 34.76 46.3 Toluene 2.070 110.6 Benzene 2.093 80.1 Xylene 2.051 ~140 Chloroform 1.164 61.2 Dichloromethane ~1 39.6 Acetone 0.079 56 Ethanol 0.066 78.4 Methanol 0.03 64.7 Data compiled from various sources.
-
Solution 2: Hot Filtration: If sulfur is significantly less soluble than your thioamide in the hot solvent, you can perform a hot filtration to remove the insoluble sulfur before allowing your product to crystallize.
-
Solution 3: Anti-Solvent Addition: Dissolve the crude product in a solvent in which both the thioamide and sulfur are soluble. Then, slowly add an "anti-solvent" in which your thioamide is insoluble, but sulfur remains soluble. This should selectively precipitate your product.
Chromatography Troubleshooting: Sulfur is co-eluting with my product. How can I improve separation?
A: Co-elution in column chromatography is a common challenge when dealing with non-polar impurities like elemental sulfur.
-
Causality: The polarity of your thioamide and elemental sulfur are too similar for the chosen mobile phase to effectively differentiate between them on the stationary phase.
-
Solution 1: Adjust the Mobile Phase Polarity:
-
If your thioamide is more polar than sulfur, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). This will cause the more polar thioamide to adhere more strongly to the silica gel, allowing the non-polar sulfur to elute first.
-
If your thioamide is less polar than other impurities but more polar than sulfur, a gradient elution may be necessary. Start with a very non-polar solvent to elute the sulfur, then gradually increase the polarity to elute your product.
-
-
Solution 2: Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Solution 3: Pre-treatment: Before loading your sample onto the column, consider performing a sodium sulfite wash (see Protocol 3) to remove the bulk of the sulfur. This will reduce the amount of sulfur that needs to be separated by chromatography.
Aqueous Wash Troubleshooting: The sodium sulfite wash is not completely removing the sulfur. What are the possible reasons?
A: An incomplete reaction during the aqueous wash can be due to several factors.
-
Causality: The reaction between solid elemental sulfur and aqueous sodium sulfite is a phase-transfer process.[7] Inefficient mixing or insufficient reaction time can limit the conversion of sulfur to the water-soluble thiosulfate.
-
Solution 1: Increase Reaction Time and Agitation: Ensure vigorous stirring of the biphasic mixture to maximize the interfacial surface area and allow sufficient time for the reaction to go to completion. Heating the mixture slightly (e.g., to 40-50 °C) can also increase the reaction rate.
-
Solution 2: Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between the organic-soluble sulfur and the aqueous sulfite solution.
-
Solution 3: Check the pH: The reaction is typically more efficient under slightly basic conditions. Ensure the pH of the sodium sulfite solution is appropriate.
-
Solution 4: Repeat the Wash: Perform multiple washes with fresh sodium sulfite solution to ensure complete removal of the sulfur.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for removing elemental sulfur from a solid thioamide product.
-
Solvent Selection: Choose a solvent in which your thioamide is highly soluble at elevated temperatures and poorly soluble at low temperatures, while elemental sulfur has different solubility properties (ideally highly soluble at all temperatures or poorly soluble at all temperatures). Xylene is often a good starting point for many thioamides.[8]
-
Dissolution: In a fume hood, dissolve the crude thioamide product in the minimum amount of the chosen solvent by heating and stirring.[9]
-
Hot Filtration (if necessary): If solid impurities (including some sulfur) remain in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified thioamide crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating thioamides from elemental sulfur when recrystallization is not effective.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for many thioamides is a mixture of hexane and ethyl acetate. Elemental sulfur is very non-polar and will have a high Rf in such systems.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) to wash out the elemental sulfur.
-
Monitor the fractions by TLC.
-
Once the sulfur has been completely eluted, gradually increase the polarity of the mobile phase to elute your thioamide product.[10]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thioamide.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Removal of Elemental Sulfur using an Aqueous Sodium Sulfite Wash
This chemical treatment method converts elemental sulfur into water-soluble sodium thiosulfate.
Reaction: S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)
-
Dissolution: Dissolve the crude thioamide product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Preparation of Wash Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the saturated sodium sulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup.
-
-
Separation: Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat (if necessary): For stubborn impurities, repeat the wash with a fresh portion of the sodium sulfite solution.
-
Water Wash: Wash the organic layer with water to remove any residual sodium sulfite or thiosulfate.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified thioamide.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling thioamides and sulfur-containing reagents.[2]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors or dust.
-
Thionating Reagents: Thionating agents like Lawesson's reagent can release foul-smelling and toxic hydrogen sulfide gas. Handle with extreme caution.
-
Flammable Solvents: Many organic solvents used in purification are flammable. Keep them away from ignition sources.[11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
- Bacon, J. R., & Davidson, A. D. (1992). The purification of elemental sulfur. Journal of Chemical Technology and Biotechnology, 54(2), 159-165.
-
Instructables. How to Purify Sulfur by Recrystallization With Xylene. [Link]
- Kwasniewski, M. T., Allison, J. R., Wilcox, C. S., & Sacks, G. L. (2011). Convenient, inexpensive quantification of elemental sulfur by simultaneous in situ reduction and colorimetric detection. American Journal of Enology and Viticulture, 62(4), 516-521.
- Movassagh, B., & Fard, M. A. (2011). Microwave-assisted synthesis of thioamides with elemental sulfur. Monatshefte für Chemie-Chemical Monthly, 142(7), 745-748.
- Hamilton, D. J. (1973). Thin-layer chromatography of elemental sulphur. Queensland Journal of Agricultural and Animal Sciences, 30, 109-112.
-
NileRed. (2015, September 4). Recrystallization of Sulfur [Video]. YouTube. [Link]
- Jia, C. Q., & Lu, W. K. (1999). Kinetic and Mechanistic Study of Reaction between Sulfide and Sulfite in Aqueous Solution. Industrial & Engineering Chemistry Research, 38(4), 1339-1345.
- Fisher Scientific. (2015).
- Hu, Y., Wu, Z., Zeng, H., & Ji, G. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 918-925.
- Zhang, Q., Soulère, L., & Queneau, Y. (2023).
- Sharma, K. K., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- U.S. Patent No. 4,145,352. (1979).
- Science of Synthesis: Knowledge Upd
- Hu, Y., et al. (2011). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Fluid Phase Equilibria, 312, 31-36.
- Mitchell, L. C. (1958). Separation and identification of chlorinated organic pesticides by paper chromatography. XI. A study of 114 pesticide chemicals: their R f values in two solvent systems. Journal of the Association of Official Agricultural Chemists, 41(3), 781-816.
- TZ Group. (2023).
- Ozturk, T., Ertas, E., & Mert, O. (2007). A focused review of synthetic applications of Lawesson's reagent in organic synthesis. Current Organic Synthesis, 4(4), 315-337.
- U.S. Patent No. 3,971,844. (1976).
- Sciencemadness. (2018). Solubility of elemental sulfur (orthorhombic α-S8)
- BenchChem. (n.d.). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and microscale organic experiments. Cengage Learning.
- ESPI Metals. (n.d.).
- Cargo Handbook. (n.d.). Sodium sulfite.
- Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synfacts, 2009(05), 0554-0554.
- U.S. Environmental Protection Agency. (1996). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents.
- U.S. Food and Drug Administration. (2023). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.).
- Canales, J. P., et al. (2019). Extraction of sulfite for wastewater treatment and for analytical determination.
- Chemistry LibreTexts. (2022). 2.
- U.S. Department of Health and Human Services. (1999). Toxicological Profile for Sulfur Mustard.
- U.S. Patent No. 5,910,440. (1999).
- Melchiorre, P., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
- Azarova, I. N., & Egorov, V. M. (2002). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. Journal of Analytical Chemistry, 57(11), 996-1000.
- Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Angewandte Chemie.
- NIOSH. (2007). Positive artifact sulfate formation from SO2 adsorption in the silica gel sampler used in NIOSH Method 7903.
- Pharmaguideline. (2011). Testing Procedure (Method of analysis)
- Cytiva. (n.d.).
- Dodds, E. D., & Olesik, J. W. (2004). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 76(11), 3327-3334.
- Research and Reviews. (2021).
- Thermo Fisher Scientific. (n.d.).
- Downer, T. M., & Riber, C. R. (1966). The Determination of Sulfur in Organic Compounds.
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Validation & Comparative
A Researcher's Guide to Thioamide Analysis: Deconvoluting the C=S Stretch in IR Spectroscopy and a Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thioamide-containing molecules, this guide provides an in-depth analysis of the challenges and best practices for identifying the C=S stretching vibration using Infrared (IR) spectroscopy. We will explore the complexities of this particular vibrational mode, offer a practical experimental protocol, and objectively compare IR spectroscopy with other powerful analytical techniques. This guide is designed to equip you with the expertise to confidently characterize these important structural motifs.
The Elusive C=S Stretch: More Than Just a Double Bond
The thioamide group is a critical functional group in medicinal chemistry and natural product synthesis, often introduced to enhance the metabolic stability and pharmacokinetic properties of peptide-based drugs.[1] Accurate characterization of this moiety is paramount, and while IR spectroscopy is a cornerstone of functional group identification, the C=S stretch presents a unique and often perplexing challenge.
Unlike the sharp, intense, and predictable C=O stretching band in amides (typically 1660 ± 20 cm⁻¹), the C=S stretching vibration in thioamides is notoriously difficult to assign with certainty.[1] This difficulty arises from two primary factors:
-
Vibrational Coupling: The C=S stretching vibration is not a "pure" vibration. Instead, it extensively couples with other vibrational modes within the molecule, particularly the N-C-N stretching and N-H bending vibrations.[2][3] This coupling results in several bands that have some degree of C=S stretching character, spread across a wide spectral region.
-
Resonance Effects: The thioamide functional group exhibits significant resonance, leading to a considerable degree of C-N double bond character and, consequently, a C-S bond with more single-bond character. This delocalization of electron density weakens the C=S bond, lowering its force constant and shifting its vibrational frequency to a lower wavenumber than would be expected for an isolated C=S double bond.[2]
Due to these factors, the bands associated with the C=S stretch can appear over a broad range, from below 800 cm⁻¹ to over 1500 cm⁻¹.[3] Research has shown that a band in the 600-800 cm⁻¹ region, often designated as the "G band," can be attributed to a more localized C-S vibration, albeit with predominantly single-bond character.[2] Another region of interest is around 1120 ± 20 cm⁻¹, which has also been associated with the C=S stretch.[1]
Visualizing the Resonance in Thioamides
The following diagram illustrates the resonance structures of a primary thioamide, which contribute to the delocalization of electron density and the complex nature of the C=S bond.
Caption: Resonance delocalization in a primary thioamide.
A Comparative Analysis of Analytical Techniques for Thioamide Characterization
While IR spectroscopy provides valuable information, a multi-technique approach is often necessary for unambiguous characterization of thioamides. The following table compares IR spectroscopy with other common analytical methods.
| Technique | Principle | Strengths for Thioamide Analysis | Weaknesses for Thioamide Analysis |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. Can indicate the presence of the thioamide moiety through characteristic, albeit complex, bands. | The C=S stretching vibration is weak and coupled with other modes, making definitive assignment difficult.[2][3] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | The C=S bond is often more Raman active than IR active, potentially providing a stronger and more easily identifiable signal.[4] | Can be affected by fluorescence from the sample or impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | ¹³C NMR: The thioamide carbon has a characteristic and highly deshielded chemical shift in the 200-210 ppm range, providing strong evidence for its presence.[1][5] ¹H NMR: Can provide information about the protons adjacent to the thioamide group. | Less sensitive than other techniques. Requires larger sample amounts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the molecular weight of the compound. Thioamidation results in a characteristic mass increase of approximately 16 Da compared to the corresponding amide, which can be precisely measured.[1] | Does not provide direct information about the C=S bond itself. Isomeric compounds cannot be distinguished by mass alone. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Thioamide
This protocol provides a standardized workflow for obtaining a reliable IR spectrum of a thioamide sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a clean and interpretable IR spectrum of a solid thioamide sample.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Thioamide sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with an appropriate solvent.
-
Collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid thioamide sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to prevent cross-contamination.
-
Workflow for Thioamide IR Spectral Analysis
Caption: A stepwise workflow for the analysis of thioamide IR spectra.
Conclusion and Recommendations
The characterization of the C=S stretch in thioamides by IR spectroscopy is a nuanced task that requires a departure from the straightforward interpretation of carbonyl stretches. The key takeaway for researchers is that a "thioamide region" rather than a single "C=S peak" should be considered, with significant contributions to the spectrum appearing in the 1500-1000 cm⁻¹ and 800-600 cm⁻¹ regions. Due to the complexities of vibrational coupling and resonance, IR spectroscopy should be used as a preliminary or confirmatory tool in conjunction with more definitive techniques. For unambiguous identification, ¹³C NMR spectroscopy, with its characteristic downfield shift for the thioamide carbon, and high-resolution mass spectrometry, which can confirm the elemental composition, are highly recommended. By employing a multi-faceted analytical approach, researchers can confidently and accurately characterize these vital functional groups in their pursuit of novel therapeutics and chemical entities.
References
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
-
Miller, M. J., & Miller, S. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports, 37(2), 250-264. [Link]
-
Campbell, I. D., & Dwek, R. A. (1984). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(12), 1167-1171. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 313-319. [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Van der Veken, B. J., & De Meyer, C. (1991). Vibrational characterization of the tertiary amide and thioamide group. Journal of Molecular Structure, 247, 243-256. [Link]
-
El-Sayed, I. H., & El-Gohary, H. S. (2016). A novel method for heterocyclic amide–thioamide transformations. RSC Advances, 6(11), 9146-9154. [Link]
-
Van Wart, H. E., & Scheraga, H. A. (1976). Disulfide bond dihedral angles from Raman spectroscopy. Journal of Physical Chemistry, 80(16), 1823-1825. [Link]
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- 5. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of N-Ethyldithiooxamide: A Comparative Mass Spectrometry Fragmentation Guide
The following guide details the mass spectrometry fragmentation patterns of N-ethyldithiooxamide (NEDTO), specifically structured for researchers in medicinal chemistry and ligand characterization.
Executive Summary & Technical Context[1][2][3][4][5]
N-Ethyldithiooxamide (NEDTO ) represents a critical class of asymmetric dithiooxamide ligands used extensively in transition metal chelation (Cu, Ni, Co) and corrosion inhibition. Unlike its symmetric counterparts—Dithiooxamide (DTO ) and N,N'-Diethyldithiooxamide (DEDTO )—NEDTO presents a unique analytical challenge due to its structural asymmetry.
This guide compares the mass spectrometric (MS) performance of NEDTO against these symmetric alternatives. It establishes a self-validating fragmentation model to distinguish NEDTO from synthesis byproducts, ensuring high-purity ligand characterization for drug development and catalytic applications.
Chemical Structure & Properties[1][4][5][6][7][8]
| Compound | Abbr. | Structure | MW ( g/mol ) | Symmetry |
| N-Ethyldithiooxamide | NEDTO | 148.25 | Asymmetric | |
| Dithiooxamide | DTO | 120.20 | Symmetric | |
| N,N'-Diethyldithiooxamide | DEDTO | 176.30 | Symmetric |
Analytical Significance: The asymmetry of NEDTO results in a "hybrid" fragmentation pattern. While DTO and DEDTO yield single diagnostic ions upon central C-C bond cleavage, NEDTO yields both, making this specific cleavage event the primary determinant of purity.
Experimental Methodology
To replicate the fragmentation data described below, the following protocol is recommended. This workflow prioritizes the detection of labile sulfur-containing fragments.
Protocol: Direct Insertion Probe EI-MS
-
Instrument: Single Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200°C (Keep moderate to prevent thermal degradation of the C-S bond prior to ionization).
-
Inlet: Direct Insertion Probe (DIP).[1]
-
Rationale: Thioamides are thermally labile. GC columns may cause on-column degradation. DIP ensures the molecular ion (
) is observed intact.
-
-
Scan Range: m/z 20 – 300.
Protocol: ESI-MS (For Metal Complex Validation)[9]
-
Solvent: Acetonitrile:Water (50:[2]50) + 0.1% Formic Acid.
-
Mode: Positive Ion (
). -
Cone Voltage: 20-30 V (Low voltage preserves the metal-ligand complex).
Fragmentation Analysis & Comparison
The fragmentation of dithiooxamides is dominated by the stability of the thioamide resonance structures and the weakness of the central C-C bond connecting the two thiocarbonyl groups.
Primary Fragmentation Pathways (NEDTO)
-
Molecular Ion (
): Observed at m/z 148 . -
Central C-C Cleavage (Diagnostic): The bond between the two carbonyl carbons breaks.
-
Pathway A: Formation of the unsubstituted thioamide ion
. m/z 60 . -
Pathway B: Formation of the N-ethyl substituted thioamide ion
. m/z 88 . -
Note: This dual-peak signature is unique to NEDTO.
-
-
McLafferty-like Rearrangement / Alkene Loss:
-
The N-ethyl group can undergo hydrogen transfer to the sulfur or nitrogen, eliminating ethylene (
, 28 Da). -
Transition:
(resembling the DTO radical cation).
-
-
Desulfurization: Loss of SH (
) or S ( ) is common in thioamides, though less intense than the central cleavage.
Comparative Performance Data[1][8]
The following table contrasts the diagnostic ions of NEDTO with its symmetric alternatives. This data is crucial for assessing the purity of synthesized NEDTO, which often contains traces of DTO or DEDTO.
| Ion Identity | m/z | NEDTO (Product) | DTO (Alternative) | DEDTO (Alternative) |
| Molecular Ion ( | Various | 148 | 120 | 176 |
| 60 | High Intensity | Base Peak (100%) | Absent | |
| 88 | High Intensity | Absent | Base Peak (100%) | |
| M-28 | m/z 120 | N/A | m/z 148 | |
| M-33 | m/z 115 | m/z 87 | m/z 143 |
Interpretation Guide:
-
If analyzing NEDTO, the presence of m/z 60 AND m/z 88 confirms the asymmetric structure.
-
A significant enrichment of m/z 60 relative to m/z 88 (beyond stoichiometric expectations) suggests DTO impurity.
-
A significant enrichment of m/z 88 suggests DEDTO impurity.
Visualization of Fragmentation Mechanisms[4][7][10]
The following diagram illustrates the competitive fragmentation pathways for N-Ethyldithiooxamide. The "Central Cleavage" is the primary differentiator.
Figure 1: Competitive fragmentation pathways of N-Ethyldithiooxamide under 70 eV Electron Ionization.
Comparison of Ionization Techniques
For drug development applications involving metal complexation, the choice of ionization technique is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft |
| Primary Data | Structural Fragments (Fingerprint) | Intact Molecular Ion ( |
| Best For | Ligand Purity & ID | Metal-Ligand Complex Stoichiometry |
| NEDTO Specifics | Shows m/z 60/88 split. | Shows m/z 149 ( |
| Recommendation | Use for QC of raw material. | Use for PK/PD studies of the final complex. |
Conclusion
N-Ethyldithiooxamide distinguishes itself from alternative dithiooxamides through a diagnostic "dual-peak" fragmentation signature (m/z 60 and m/z 88). Researchers utilizing NEDTO for metal chelation must validate their ligand purity using the EI-MS protocol described above to ensure no symmetric contaminants (DTO or DEDTO) compromise the thermodynamic stability of the resulting metal complexes.
References
-
PubChem. Dithiooxamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Hofwolt, B. et al. (2016). Fragmentation Mechanisms of Thioamides. YouTube / Educational Series.[1] Available at: [Link]
- Google Patents.Monosubstituted dithiooxamide compounds and their use (EP0434213B1).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: N1-Ethylethanebis(thioamide)
[1]
Executive Summary & Immediate Hazards
N1-Ethylethanebis(thioamide) is a dithiooxamide derivative often used in antimycobacterial research.[1] While valuable for inhibiting mycolic acid synthesis (targeting InhA), its thioamide functional group presents specific disposal challenges.[2]
CRITICAL WARNING:
-
Acid Incompatibility: Contact with acids releases Hydrogen Sulfide (
) , a highly toxic, flammable gas that causes olfactory fatigue (loss of smell) at lethal concentrations. -
Oxidation Risk: Strong oxidizers can cause exothermic reactions.[1] Controlled oxidation is a disposal method, but uncontrolled mixing is a fire hazard.
Physical & Chemical Properties Table
| Property | Specification |
| Chemical Name | N1-Ethylethanebis(thioamide) |
| CAS Number | 10197-39-4 |
| Molecular Formula | |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][3] (Oral), Stench |
| Reactivity | Incompatible with strong acids, strong oxidizers, and reducing agents |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for organic sulfur compounds.
| Zone | PPE Requirement | Rationale |
| Hand Protection | Nitrile (Double-gloved) or Silver Shield™ (Laminate) | Thioamides can permeate latex.[1] Laminate offers best resistance to sulfur organics. |
| Respiratory | Fume Hood (Required) | Prevent inhalation of dust or potential |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient if liquid solutions are handled.[1] |
| Body | Lab Coat (Buttoned) | Prevent contamination of street clothes; sulfur odors linger persistently. |
Disposal Decision Framework
Do not guess. Use this logic flow to determine the correct disposal route.
Figure 1: Decision logic for segregating thioamide waste streams.
Detailed Disposal Protocols
ROUTE A: Commercial Incineration (Recommended)
This is the safest route for bulk quantities (>10g) or pure stock.
-
Segregation: Do not mix with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid).
-
Labeling: Clearly tag container: "Hazardous Waste - Toxic - Organic Sulfur Compound - DO NOT MIX WITH ACID."
-
Container: Use amber glass or HDPE.[1] Ensure the cap has a PTFE liner.
-
Manifest: List specifically as "Thioamide derivative" to alert the disposal facility to the sulfur content (requires scrubbers during incineration to capture
).
ROUTE B: In-Lab Chemical Deactivation (Small Scale Only)
Scope: For deactivating trace residues, glassware rinsate, or small quantities (<5g) prior to drain disposal (if local regulations permit).[1]
Mechanism: Oxidative desulfurization converts the Thioamide (
Reagents Required:
-
Sodium Hypochlorite (Bleach, 5-10%)[1]
-
Sodium Hydroxide (NaOH, 1M)[1]
-
pH Strips or Meter[1]
-
Starch-Iodide Paper[1]
Protocol:
-
Preparation: Perform in a functioning fume hood.
-
Alkalinization: Dissolve/suspend the waste in water. Add 1M NaOH until pH > 11.[1]
-
Why? Alkaline conditions prevent the formation of
gas and Chlorine gas ( ) when bleach is added.
-
-
Oxidation: Slowly add Sodium Hypochlorite solution while stirring.
-
Observation: The reaction is exothermic. If the solution heats up, stop and let cool.
-
Ratio: Use approximately 100mL of bleach per 1g of thioamide.
-
-
Verification: Stir for 2 hours. Test with Starch-Iodide paper.
-
Blue Color = Excess Oxidant (Reaction Complete).
-
No Color = Add more bleach.[1]
-
-
Final Neutralization: Once destruction is confirmed, neutralize the excess bleach with Sodium Thiosulfate or Sodium Bisulfite. Adjust pH to 7-9 before disposal.
Figure 2: Step-by-step oxidative deactivation workflow.
Emergency Procedures
Spill Response
-
Evacuate: If a large amount of dust is airborne.[1]
-
PPE: Don double nitrile gloves and N95/P100 respirator.[1]
-
Containment: Cover spill with a dry absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible).
-
Cleanup: Scoop into a waste container. Wipe area with 10% bleach solution to oxidize residues, followed by water.
Hydrogen Sulfide ( ) Release
If you accidentally mix this compound with acid and smell "rotten eggs":
-
Leave the area immediately.
-
Close the fume hood sash completely if safe to do so.
-
Alert Safety Officer. Do not re-enter until air quality is tested.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Toxicity.[1] 40 CFR Part 261.[4] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Dithiooxamide (Analog).[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Waste Management."[4] National Academies Press (US); 2011. Available at: [Link]
Navigating the Handling of N1-Ethylethanebis(thioamide): A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Release
Attention Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling of thioamide compounds. The specific substance "N1-Ethylethanebis(thioamide)" is not found in standard chemical registries under this name. However, a closely related compound, N1,N2-Diethylethanebis(thioamide) , along with the parent compound Ethanebis(thioamide) [1], and the well-studied thioamide, Thioacetamide [2], provide a strong basis for establishing robust safety protocols. Thioamides as a class are recognized for their potential toxicity, including carcinogenicity, and require stringent handling procedures.[3]
This guide synthesizes technical data and field-proven insights to ensure the safe handling of these potent research chemicals.
Section 1: Hazard Analysis and Risk Assessment
Thioamides are a class of organosulfur compounds that can present significant health risks. Thioacetamide, a representative compound, is classified as a carcinogen (Category 1B), is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Category 2), and causes skin irritation (Category 2).[3] Given the structural similarities, it is prudent to handle N1-Ethylethanebis(thioamide) and its analogs with the same high degree of caution.
Primary Routes of Exposure:
-
Inhalation: While many thioamides are solids, dust or aerosols can be inhaled.[2]
-
Dermal Contact: Direct skin contact can lead to irritation and absorption.[3][4]
-
Ingestion: Accidental ingestion is a primary concern and can be harmful.[3]
| Hazard Classification | GHS Category | Associated Risk |
| Carcinogenicity | 1B | May cause cancer[3] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[3] |
| Aquatic Hazard (Chronic) | 3 | Harmful to aquatic life with long-lasting effects[3] |
| This table is based on the known hazards of Thioacetamide and should be considered representative for risk assessment of similar thioamides. |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is required. Nitrile gloves provide good chemical resistance for incidental contact.[5] For prolonged handling or in case of a spill, heavier-duty chemical-resistant gloves should be used over the initial pair.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and dust.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Respiratory Protection: For handling powders or creating solutions, a certified respirator is necessary. An FFP2 or FFP3 mask is recommended for handling powders to prevent inhalation.[5] Work should always be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Body Protection: A lab coat is standard, but for handling larger quantities or in situations with a higher risk of spills, a chemical-resistant apron or a disposable gown is required.[5] Full chemical protective clothing should be worn in the event of a large spill or emergency.[2][6]
Donning and Doffing PPE Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Section 3: Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Weighing and Aliquoting: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a glove box to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, all surfaces must be decontaminated. Thoroughly wash hands and any exposed skin with soap and water.[4]
Waste Disposal:
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[4]
-
Solid Waste: All disposable PPE (gloves, gowns, masks) and any materials used for cleaning up minor spills (e.g., absorbent pads) that have come into contact with the thioamide must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container. Do not pour thioamide waste down the drain.[2][6]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Disposal Vendor: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste through a certified vendor.[4]
Section 4: Emergency Response
In the event of an emergency, immediate and correct action is crucial.
Emergency Response Protocol:
Caption: Immediate actions for spills and personal exposure.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
For any significant exposure, obtain a copy of the Safety Data Sheet (SDS) to provide to medical personnel.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thioacetamide. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
-
Angene Chemical. (n.d.). Ethanebis(thioamide) (CAS# 79-40-3). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
